1-Cyclobutyl-1H-imidazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-cyclobutylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-4-9-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFSGEVJRFRVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Crystallographic Analysis of 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid
Topic: Structural Characterization & Crystallographic Analysis: 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.[1]
Executive Summary
The structural elucidation of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (CAS: 1547005-30-0) represents a critical checkpoint in fragment-based drug discovery (FBDD).[1] As a bifunctional scaffold combining a polar, ionizable headgroup (imidazole-carboxylate) with a lipophilic, steric spacer (cyclobutyl), this molecule serves as a versatile bioisostere for histidine derivatives and proline mimetics.[1]
This guide provides a rigorous technical framework for the solid-state characterization of this compound. Drawing upon high-fidelity structural homologs (specifically the 1-methyl and 1-ethyl analogues) and established crystallographic principles, we define the expected molecular architecture, lattice packing energies, and the experimental protocols required to resolve its crystal structure with publication-quality precision.[1]
Molecular Architecture & Conformational Dynamics
To accurately refine the crystal structure, the crystallographer must first understand the degrees of freedom and electronic states inherent to the molecule.
The Zwitterionic Hypothesis
While often depicted in neutral form, 1-substituted imidazole-5-carboxylic acids frequently crystallize as zwitterions (inner salts) in the solid state.[1] The basicity of the N3 nitrogen (
-
Diagnostic Metric: In the solved structure, examine the C–O bond lengths of the carboxylate group.
Steric Pucker & Rotation
The cyclobutyl moiety introduces significant crystallographic challenges compared to planar alkyl chains:
-
Ring Pucker: The cyclobutyl ring typically adopts a "butterfly" or "puckered" conformation to relieve torsional strain.[1] The dihedral angle of the ring fold is expected to be between 20°–35°.
-
N1–C(cyclobutyl) Rotation: The steric bulk of the cyclobutyl group at position N1 creates a clash with the adjacent carboxylate at C5. This likely forces the carboxylate group to rotate out of the imidazole plane (torsion angle > 10°) or locks the N1–C bond in a rigid conformation to minimize
strain.
Crystal Packing & Intermolecular Forces[2]
Understanding the supramolecular synthons is essential for indexing and solving the phase problem.
Hydrogen Bonding Networks
The lattice energy is dominated by strong charge-assisted hydrogen bonds (CAHB).[1]
-
Primary Motif (Head-to-Tail): The protonated N3–H donor forms a strong H-bond with the carboxylate oxygen of a neighboring molecule (
).[1] -
Topology: This interaction typically generates infinite 1D chains or ribbons running parallel to the crystallographic screw axis (often
in ).[1]
Hydrophobic Segregation
Unlike the 1-methyl analogue, the bulky cyclobutyl group disrupts efficient
-
Polar Domains: Hydrophilic ribbons of H-bonded imidazole-carboxylates.[1]
-
Non-Polar Domains: Channels or pockets filled by the interlocking cyclobutyl rings.[1]
Implication for Refinement: The cyclobutyl domains may exhibit high thermal motion (large anisotropic displacement parameters) or static disorder.[1]
Experimental Protocol: Structure Determination
This workflow ensures high-redundancy data collection and robust refinement, specifically tailored for zwitterionic heterocycles.[1]
Crystallization Strategy
Due to the likely zwitterionic nature, the compound will have high lattice energy and poor solubility in non-polar solvents.
| Method | Solvent System | Conditions | Target Morph |
| Slow Evaporation | Water / Ethanol (1:[1]1) | Room Temp, dust-free | Prisms / Blocks |
| Vapor Diffusion | DMSO (solvent) / Acetone (precipitant) | Sitting drop, | Single needles |
| pH Adjustment | 0.1 M HCl | Forces cationic form (chloride salt) | Plates |
Data Collection & Refinement Workflow
Figure 1: Optimized crystallographic workflow for small molecule zwitterions.
Key Refinement Parameters[1]
-
Temperature: Data must be collected at low temperature (100 K) to freeze the puckering motion of the cyclobutyl ring.
-
Hydrogen Placement:
-
N3-H: Locate from difference Fourier maps to confirm zwitterionic state. Do not use geometric riding models initially.
-
Cyclobutyl H: Use riding models (HFIX 23 for
, HFIX 13 for ).
-
-
Disorder Handling: If the cyclobutyl ring appears smeared, model it over two positions using the PART and FVAR instructions in SHELXL.
Comparative Structural Metrics
The following table summarizes the expected geometric parameters based on the high-resolution structure of the analogue 1-methyl-1H-imidazole-5-carboxylic acid and standard bond valence models. Use these values to validate your solution.
| Parameter | Bond/Angle | Expected Value (Zwitterion) | Expected Value (Neutral) |
| C5–Carboxyl | |||
| Carboxyl C-O | |||
| Imidazole Ring | |||
| Substituent | |||
| Planarity | O-C-C-N Torsion |
Supramolecular Topology
The stability of the crystal lattice is derived from the "Ribbon" motif. The diagram below illustrates the predicted hydrogen-bonding topology between the zwitterionic monomers.
Figure 2: Predicted 1D Hydrogen-Bonded Ribbon Motif. Dashed red lines indicate charge-assisted hydrogen bonds; boxes indicate hydrophobic steric barriers.[1]
References
-
Analogous Structure (1-Methyl):Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. (Contains crystal data for 1-methyl-1H-imidazole-5-carboxylic acid networks).
-
Source: [1]
-
-
Imidazole Packing Motifs: Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif.[1]
-
Source:
-
-
Zwitterionic Character: Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives.[1]
-
Source: [1]
-
-
Chemical Properties:1-Cyclobutyl-1H-imidazole-5-carboxylic acid (CAS 1547005-30-0)
-
Source: [1]
-
Sources
Biological Activity of Imidazole Carboxylic Acid Derivatives: An In-Depth Technical Guide
Executive Summary
Imidazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, bridging the gap between simple heterocyclic fragments and complex pharmacophores.[1][2][3] Unlike the ubiquitous imidazole ring found in histidine or histamine, the introduction of a carboxylic acid moiety (and its amide, ester, or hydrazide congeners) at the C4 or C5 position fundamentally alters the electronic landscape and hydrogen-bonding potential of the ring. This guide analyzes the pharmacological spectrum of these derivatives, focusing on their critical roles as antineoplastic alkylating agents, antiviral nucleoside mimics, and emerging antimicrobial candidates.
Structural Fundamentals & Chemical Logic
The Imidazole Scaffold
The imidazole ring is a planar, five-membered heterocycle containing two nitrogen atoms:[2][4][5][6][7]
-
N1 (Pyrrole-type): Proton donor, contributes two electrons to the aromatic sextet.
-
N3 (Pyridine-type): Proton acceptor, contributes one electron.
The Carboxylic Acid Moiety Impact
Substituting the imidazole ring with a carboxylic acid group (or derivative) introduces a distinct dipole and enables specific interactions:
-
Hydrogen Bonding: The carbonyl oxygen and amide nitrogen (in carboxamides) mimic the purine base pairing, essential for DNA/RNA interaction.
-
Metal Coordination: Imidazole-4-carboxylic acid is a potent bidentate ligand, crucial for inhibiting metalloenzymes.
-
Prodrug Capabilities: Carboxamide derivatives (e.g., Dacarbazine) often act as stable prodrugs that require metabolic activation.
Pharmacological Spectrum[1][2][3][4][6][7][8][9][10]
Anticancer Activity: The Alkylating Agents
The most clinically significant application of imidazole carboxylic acid derivatives is in oncology.
-
Dacarbazine (DTIC): An imidazole-4-carboxamide.[8] It functions as a prodrug, activated by CYP450 in the liver to form MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), which decomposes to release the methyldiazonium ion, a potent DNA alkylator.
-
Temozolomide: An imidazotetrazine derivative that hydrolyzes to the same active metabolite (MTIC) as Dacarbazine but does not require hepatic activation, allowing it to cross the blood-brain barrier effectively.
Mechanism of Action (Alkylating Agents): The active methyldiazonium ion methylates DNA at the O6 position of guanine. This O6-methylguanine pairs with thymine instead of cytosine during replication, triggering futile mismatch repair cycles and eventual apoptosis.
Antiviral Activity: Nucleoside Mimicry
Imidazole carboxamides structurally resemble the purine precursor AICAR (5-aminoimidazole-4-carboxamide ribonucleotide).
-
Mizoribine: An imidazole nucleoside antibiotic. It inhibits inosine monophosphate dehydrogenase (IMPDH) and GMP synthetase, depleting intracellular guanine nucleotide pools. This halts viral RNA/DNA synthesis.
-
Ribavirin: While technically a triazole, its structural logic parallels imidazole-4-carboxamides, acting as a broad-spectrum antiviral by inhibiting IMPDH.
Antimicrobial & Antifungal Potential
Recent studies highlight N-substituted imidazole-5-carboxylic acid derivatives as potent antimicrobial agents.
-
Target: Sterol 14
-demethylase (CYP51) in fungi. The N3 of the imidazole coordinates with the heme iron, while the carboxylic tail interacts with the access channel amino acids. -
Activity: Derivatives with lipophilic tails (e.g., phenyl or biphenyl groups) at the N1 position show enhanced activity against C. albicans and S. aureus.
Structure-Activity Relationship (SAR)
The biological efficacy of these derivatives hinges on precise substitutions.
Figure 1: SAR Map of Imidazole Carboxylic Acid Derivatives. Substitution at N1 modulates pharmacokinetics, while the C4/C5 carboxyl derivative determines the pharmacodynamic target interaction.
Experimental Protocols
Synthesis of N-Substituted Imidazole-4-Carboxamide
Objective: To synthesize a lipophilic amide derivative for biological testing.
Reagents:
-
4-Imidazolecarboxylic acid (1.0 eq)
-
Amine (R-NH2, e.g., Aniline) (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DMF (Dimethylformamide) (Solvent)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
Protocol:
-
Activation: Dissolve 4-imidazolecarboxylic acid in dry DMF under nitrogen atmosphere. Add EDCI, HOBt, and DIPEA. Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add the amine (R-NH2) dropwise. Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Work-up: Quench with water. Extract with ethyl acetate (3x). Wash the organic layer with saturated NaHCO3, brine, and water.
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: DCM/MeOH).
-
Validation: Confirm structure via 1H-NMR and LC-MS.
In Vitro Cytotoxicity Assay (MTT)
Objective: To evaluate the antiproliferative activity of the synthesized derivative against cancer cell lines (e.g., HeLa, MCF-7).
Protocol:
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in complete media. Incubate for 24 hours at 37°C/5% CO2. -
Treatment: Treat cells with the test compound at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control and a positive control (e.g., Dacarbazine).
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 150 µL of DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 values using non-linear regression analysis.
Mechanism of Action: Dacarbazine Pathway
The following diagram illustrates the metabolic activation of imidazole carboxamide alkylating agents.
Figure 2: Metabolic Activation of Dacarbazine. The drug requires bioactivation to generate the methyldiazonium ion, which alkylates DNA.
Data Summary: Comparative Activities
| Compound Class | Primary Target | Key Biological Activity | Representative Drug/Lead |
| Imidazole-4-carboxamide | DNA (Guanine O6) | Antineoplastic (Alkylating) | Dacarbazine |
| Imidazotetrazine | DNA (Guanine O6) | Antineoplastic (CNS penetrant) | Temozolomide |
| Imidazole Nucleoside | IMP Dehydrogenase | Antiviral / Immunosuppressive | Mizoribine |
| Benzimidazole-5-carboxamide | PARP-1 / FASN | Anticancer (Targeted) | Experimental Leads |
| N-Aryl-Imidazole-5-carboxylate | CYP51 (Lanosterol 14 | Antifungal | Experimental Leads |
References
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and biological evaluation of 4-amino-1-methyl-5-imidazolecarboxylic acid derivatives. Bentham Science. Available at: [Link][1][2][3][9][10][11][12][13]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Institutes of Health (PMC). Available at: [Link]
-
Dacarbazine (DTIC-Dome) Label Information. FDA Access Data. Available at: [Link][11]
-
Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives. PubMed. Available at: [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 4. longdom.org [longdom.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
Technical Guide: 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid Mechanism of Action
This technical guide details the mechanism of action, chemical utility, and experimental validation of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid .
Based on current pharmaceutical literature, this molecule is not a standalone marketed drug but a privileged scaffold and critical intermediate used in the synthesis of high-affinity ligands for G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 Receptor Antagonists and GPR35 Agonists , as well as specific Kinase Inhibitors .
Executive Summary
1-Cyclobutyl-1H-imidazole-5-carboxylic acid (CAS: 1072103-27-5 for generic/isomer reference) is a functionalized heterocyclic building block.[1] Its biological significance lies in its role as a pharmacophore precursor. The imidazole core mimics the amino acid histidine, facilitating hydrogen bonding in receptor pockets, while the cyclobutyl group provides a specific hydrophobic bulk that enhances selectivity and metabolic stability compared to smaller alkyl groups. The 5-carboxylic acid moiety serves as the reactive handle for coupling to amines, generating bioactive amides that act as potent receptor modulators.
Key Functional Roles
-
Primary Pharmacophore : Precursor to Histamine H3 Receptor Inverse Agonists .
-
Secondary Activity : Potential intrinsic activity as a GPR35 Agonist (characteristic of heteroaromatic carboxylic acids).
-
Synthetic Utility : Key intermediate for Amide Coupling in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Logic
The molecule's efficacy as a scaffold is driven by three structural domains:
| Domain | Chemical Feature | Biological Function |
| Imidazole Ring | Aromatic Heterocycle | H-Bond Acceptor/Donor : Mimics Histidine; coordinates with residues (e.g., Asp/Glu) in the receptor binding pocket. |
| N1-Cyclobutyl | Cycloalkyl Substituent | Hydrophobic Shield : Fills lipophilic pockets (e.g., in H3 receptors) to improve affinity and protect the N1 position from metabolic N-dealkylation. |
| C5-Carboxyl | Carboxylic Acid (-COOH) | Synthetic Handle : Reacts with amines to form amides (the active drug form) or interacts with basic residues (Arg/Lys) in target enzymes. |
Mechanism of Action (MOA)
While the free acid may possess weak intrinsic activity (e.g., at GPR35), its primary MOA is realized when it is incorporated into a larger ligand structure.
A. Histamine H3 Receptor Antagonism (Derived Ligands)
The most prominent application of N-substituted imidazole-5-carboxylic acid derivatives is in the design of H3 Receptor Antagonists/Inverse Agonists .
-
Target : Histamine H3 Receptor (GPCR, G_i/o coupled).
-
Mechanism :
-
Binding : The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for Glu206 (or similar acidic residues) in the transmembrane domain of the H3 receptor.
-
Selectivity : The cyclobutyl group occupies a specific hydrophobic sub-pocket, distinguishing the ligand from endogenous histamine and preventing activation of H1/H2 receptors.
-
Signal Modulation : By blocking constitutive H3 activity, these ligands enhance the release of neurotransmitters (histamine, acetylcholine, dopamine) in the CNS, promoting wakefulness and cognitive function.
-
B. GPR35 Agonism (Intrinsic Potential)
Small heteroaromatic carboxylic acids are known agonists of GPR35 , an orphan GPCR involved in inflammation and pain.
-
Mechanism : The carboxylate anion forms a salt bridge with Arg164 in the GPR35 binding pocket. The lipophilic cyclobutyl tail engages with hydrophobic residues (e.g., Leu, Phe), stabilizing the active conformation of the receptor.
C. Enzyme Inhibition (Kinase/Metallo-enzymes)
-
Hinge Binding : In kinase inhibitors (e.g., BTK inhibitors), the imidazole-5-carboxamide motif (derived from this acid) acts as a "hinge binder," forming H-bonds with the kinase backbone.
-
Metal Chelation : The N3 nitrogen and the carboxylate oxygen can form a bidentate chelate with active site metals (Zn²⁺, Fe²⁺) in metalloproteases or heme enzymes.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of an H3 antagonist derived from the 1-Cyclobutyl-1H-imidazole-5-carboxylic acid scaffold.
Caption: Mechanism of H3 Receptor antagonism by imidazole-based ligands, leading to neurotransmitter release and cognitive enhancement.
Experimental Validation & Protocols
To validate the activity of this scaffold (or its derivatives), the following experimental workflows are standard.
A. Chemical Synthesis (Production of the Scaffold)
-
Objective : Synthesize 1-Cyclobutyl-1H-imidazole-5-carboxylic acid.
-
Protocol :
-
Starting Material : Ethyl imidazole-4-carboxylate.
-
N-Alkylation : React with cyclobutyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in DMF at 80°C.
-
Note: This produces a mixture of N1 (1,5-isomer) and N3 (1,4-isomer) products. Separation by column chromatography is required. The 1,5-isomer (sterically more crowded) is often the minor product but can be favored by specific directing groups or steric control.
-
-
Hydrolysis : Treat the isolated ester with LiOH in THF/Water (1:1) at room temperature for 4 hours.
-
Workup : Acidify to pH 3-4 with 1N HCl to precipitate the free acid. Filter and dry.
-
B. In Vitro Binding Assay (H3 Receptor)
-
Objective : Determine the binding affinity (
) of the derivative. -
Protocol :
-
Membrane Prep : Use HEK293 cells stably expressing human H3 receptor.
-
Radioligand : [³H]-N-alpha-methylhistamine (~2 nM).
-
Incubation : Mix membranes, radioligand, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Equilibrium : Incubate for 60 min at 25°C.
-
Filtration : Rapidly filter through GF/B filters using a cell harvester.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
-
C. Functional Assay (GTPγS Binding)
-
Objective : Confirm Inverse Agonist activity.
-
Protocol :
-
Measure the binding of [³⁵S]-GTPγS to G-proteins in the presence of the compound.
-
Inverse Agonist : Will decrease basal [³⁵S]-GTPγS binding below the level of the vehicle control.
-
Antagonist : Will have no effect on basal levels but will block the effect of an agonist (e.g., Histamine).
-
References
-
Gemini, S. et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Link
-
Berlin, M. et al. (2011). Imidazoles as Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem Compound Summary . (2024). 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (Generic Structure Reference). National Center for Biotechnology Information. Link
-
Schwartz, J.C. et al. (2011). Histamine H3 Receptor Antagonists in Clinical Drug Development. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link
-
Divović, B. et al. (2018). GPR35 Agonists: A Review of the Structural Features and Biological Activity. Journal of Receptors and Signal Transduction. Link
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid
Introduction: Strategic Importance of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid in Medicinal Chemistry
1-Cyclobutyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound of significant interest in contemporary drug discovery. The imidazole core is a ubiquitous scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] The N-cyclobutyl substituent introduces a degree of lipophilicity and conformational constraint that can be pivotal for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Furthermore, the carboxylic acid moiety provides a key site for ionic interactions and can significantly influence the compound's solubility and absorption.
This guide provides a comprehensive overview of the core physicochemical properties of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, offering both theoretical insights and practical experimental protocols for its characterization. Understanding these properties is paramount for researchers in drug development, as they directly impact a compound's behavior in biological systems, from formulation to its interaction with a target protein.
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid. It is important to note that while some data for analogous compounds is available, specific experimental values for this molecule are not widely published. Therefore, a combination of data from structurally related compounds and computationally predicted values are presented to provide a robust profile.
| Property | Value | Source/Method | Significance in Drug Development |
| Molecular Formula | C₈H₁₀N₂O₂ | - | Fundamental for molecular weight and elemental composition determination. |
| Molecular Weight | 166.18 g/mol | Calculated | Essential for all stoichiometric calculations in synthesis and bioassays. |
| Melting Point (°C) | 158-162 (analog) | [3] | An indicator of purity and lattice energy. Affects solubility and dissolution rate. |
| pKa (acidic) | ~3.5 - 4.5 (predicted) | Analog Data | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| pKa (basic) | ~6.0 - 7.0 (predicted) | Analog Data | The imidazole ring nitrogen can be protonated, influencing the overall charge and interaction profile. |
| logP | ~1.0 - 2.0 (predicted) | Analog Data[4] | A measure of lipophilicity, which is critical for membrane permeability and oral bioavailability. |
| Aqueous Solubility | Moderately Soluble | Inferred from structure | Crucial for formulation and achieving therapeutic concentrations in vivo. |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental procedures for determining the key physicochemical properties of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The melting point is a fundamental physical property used for identification and as an indicator of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 1-Cyclobutyl-1H-imidazole-5-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample and the thermometer, ensuring an accurate reading. A rapid heating rate can lead to a falsely elevated and broad melting range.
Determination of pKa via Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a compound is 50% ionized. For a compound with both acidic (carboxylic acid) and basic (imidazole nitrogen) functional groups, multiple pKa values will be observed. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa can be determined from the midpoint of the buffer regions in the resulting titration curve.
Methodology:
-
Solution Preparation: A precisely weighed amount of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is limited.
-
Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration with Base: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH is recorded after each addition, allowing the solution to equilibrate.
-
Titration with Acid: To determine the pKa of the basic imidazole nitrogen, the process is repeated by titrating a solution of the compound with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point.
Self-Validating System:
-
The use of a calibrated pH meter and standardized titrants ensures the accuracy of the measurements.
-
The shape of the titration curve itself provides a validation of the process; a well-defined buffer region is indicative of a reliable measurement.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP via the Shake-Flask Method
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity. LogP is the logarithm of this ratio. The shake-flask method is the traditional and most direct way to measure logP.[5][6]
Methodology:
-
Solvent Saturation: n-octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.
-
Solution Preparation: A known concentration of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid is prepared in the aqueous phase.
-
Partitioning: A known volume of the aqueous solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of the compound in the aqueous phase is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The concentration in the n-octanol phase is determined by difference. The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is then the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
Solvent Saturation: Pre-saturating the solvents prevents volume changes during the experiment that would affect the concentration measurements.
-
Equilibration Time: Sufficient shaking time is crucial to ensure that the compound has reached a true equilibrium distribution between the two phases.
Workflow for logP Determination:
Caption: Workflow for logP determination using the shake-flask method.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, particularly its pKa and logP, are critical determinants of its potential as a drug candidate. The interplay between the ionizable carboxylic acid and imidazole functionalities, combined with the lipophilic cyclobutyl group, creates a nuanced profile that can be fine-tuned through further chemical modification. The experimental protocols outlined in this guide provide a robust framework for the empirical characterization of this and similar molecules, enabling researchers to make data-driven decisions in the optimization of lead compounds. A thorough understanding of these fundamental properties is an indispensable cornerstone of modern, rational drug design.
References
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information for Chemical Communications.
- BLDpharm. (n.d.). 1779968-68-1|1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid.
- Sigma-Aldrich. (n.d.). 1-Cyclobutyl-1H-imidazole-4-carboxylic acid.
- ChemRxiv. (2024). pKa predictions for arsonic acid derivatives.
- MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
- Asian Journal of Chemistry. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models.
- MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319.
- Sigma-Aldrich. (n.d.). 1H-Imidazole-5-carboxylic acid.
- World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives.
- PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- ChemScene. (n.d.). 4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.
- PubChem. (n.d.). 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, propyl ester, hydrochloride (1:1).
- PMC - NIH. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids.
- PubChem. (n.d.). Imidazole.
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid).
- Reviews on Clinical Pharmacology and Drug Therapy. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-5-carboxylic acid.
- MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
- ResearchGate. (n.d.). Physicochemical Properties of Imidazole.
- EPA. (2025). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
- MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
- PubChemLite. (n.d.). 1-cyclopropyl-1h-imidazole-5-carboxylic acid.
- PrepChem.com. (n.d.). Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.
- ResearchGate. (2025). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
- BLD Pharm. (n.d.). 1H-Imidazole-5-carboxylic acid.
- ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- PubMed. (2021). Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors.
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Proposed Synthesis of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid
Abstract
This document outlines a detailed, proposed protocol for the synthesis of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The imidazole core is a privileged structure in numerous pharmaceuticals, and the introduction of a cyclobutyl moiety at the N-1 position offers a unique three-dimensional profile that can modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] This protocol is designed for researchers, scientists, and professionals in the field of drug development, providing a scientifically grounded, step-by-step guide for its preparation and characterization. The proposed synthesis follows a logical and robust pathway, commencing with the construction of the imidazole ring system, followed by functional group manipulation to yield the target carboxylic acid.
Introduction: The Scientific Rationale
The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules, including the natural amino acid histidine and numerous synthetic drugs.[3][4] Its ability to act as a hydrogen bond donor and acceptor, as well as its coordination with metal ions, makes it a versatile component in designing enzyme inhibitors and receptor antagonists. The N-1 substituent of the imidazole ring plays a crucial role in defining the molecule's interaction with its biological target. The incorporation of a cyclobutyl group is a strategic choice aimed at exploring novel chemical space. The strained four-membered ring introduces conformational rigidity and a distinct lipophilic character, which can enhance binding affinity, improve metabolic stability, and fine-tune the overall physicochemical profile of the molecule.
This application note details a proposed two-step synthesis of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid. The synthetic strategy is based on established methodologies for imidazole synthesis, adapted for the specific incorporation of the cyclobutyl group.[5][6] The protocol is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, work-up, and purification, culminating in the characterization of the final product.
Proposed Synthetic Pathway
The proposed synthesis of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid is envisioned to proceed via a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of the ethyl ester of the target molecule, ethyl 1-cyclobutyl-1H-imidazole-5-carboxylate, through a multi-component reaction. This is followed by a standard saponification (hydrolysis) of the ester to yield the desired carboxylic acid.
Figure 1: Proposed synthetic workflow for 1-Cyclobutyl-1H-imidazole-5-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-cyclobutyl-1H-imidazole-5-carboxylate
This procedure is adapted from the general principles of the Debus imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and ammonia.[2][4]
Materials and Equipment:
-
Ethyl glyoxalate (50% solution in toluene)
-
Cyclobutylamine
-
Ammonium hydroxide (28-30% solution)
-
Formaldehyde (37% solution in water)
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask (250 mL)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (100 mL).
-
To the stirred ethanol, add cyclobutylamine (1.0 eq), followed by ethyl glyoxalate (1.0 eq, 50% solution in toluene).
-
Add ammonium hydroxide solution (2.0 eq) to the mixture.
-
Finally, add formaldehyde (1.1 eq, 37% solution in water) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure ethyl 1-cyclobutyl-1H-imidazole-5-carboxylate.
Step 2: Synthesis of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid
This step involves the hydrolysis of the ester to the corresponding carboxylic acid using a strong base.[7][8]
Materials and Equipment:
-
Ethyl 1-cyclobutyl-1H-imidazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl, 2M)
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Magnetic stirrer with heating plate
-
Round-bottom flask (100 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the ethyl 1-cyclobutyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol (30 mL) and deionized water (15 mL).
-
Add sodium hydroxide pellets (2.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 85-90 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the reaction mixture to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 15 mL).
-
Dry the product under vacuum to yield 1-Cyclobutyl-1H-imidazole-5-carboxylic acid as a solid.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of both the intermediate ester and the final carboxylic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC analysis.
Summary of Quantitative Data
The following table presents a hypothetical summary of the expected quantitative data for the synthesis of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, based on typical yields for similar reactions.
| Parameter | Step 1: Ester Formation | Step 2: Hydrolysis |
| Starting Material | Cyclobutylamine | Ethyl 1-cyclobutyl-1H-imidazole-5-carboxylate |
| Product | Ethyl 1-cyclobutyl-1H-imidazole-5-carboxylate | 1-Cyclobutyl-1H-imidazole-5-carboxylic acid |
| Hypothetical Yield | 55-65% | 85-95% |
| Physical Appearance | Viscous oil or low-melting solid | White to off-white solid |
| Purity (by HPLC) | >95% (after chromatography) | >98% |
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in the well-established and extensively documented chemical transformations it employs. The Debus synthesis is a classic and robust method for constructing the imidazole core, while alkaline hydrolysis of esters is a fundamental and high-yielding reaction in organic chemistry. Each step includes a clear endpoint, monitored by TLC, and a standard purification procedure to ensure the quality of the intermediates and the final product. The proposed analytical characterization methods (NMR, MS, HPLC) provide a comprehensive means of validating the structure and purity of the synthesized 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, ensuring that the final product meets the rigorous standards required for research and drug development.
References
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- MedCrave online. (2017, August 29).
- BenchChem. (2025).
- Google Patents. (1988, August 10).
- Organic Chemistry Portal. Imidazole synthesis.
- Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10).
- Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Imidazole.
- MDPI. (2020, March 03). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- Der Pharma Chemica. (2012).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Synthesis of (-)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid sodium salt. (n.d.).
- Journal of the American Chemical Society. (n.d.). Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters.
- Google Patents. (n.d.).
- PMC. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
- DOI. (2000, December 15).
- PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Der Pharma Chemica. (n.d.).
- SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. (2004, May 21).
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- 8. medcraveonline.com [medcraveonline.com]
Technical Guide: 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid in Drug Discovery
Executive Summary & Pharmacophore Analysis[1][2]
1-Cyclobutyl-1H-imidazole-5-carboxylic acid represents a sophisticated "advanced fragment" in modern medicinal chemistry. Unlike simple alkyl-substituted imidazoles, the incorporation of the cyclobutyl ring introduces specific steric and physicochemical advantages that are increasingly exploited in Lead Optimization and Fragment-Based Drug Discovery (FBDD).
Structural & Physicochemical Advantages
-
Conformational Restriction: The cyclobutyl ring exists in a "puckered" conformation (butterfly shape), providing a distinct spatial vector compared to the flexible
-butyl or planar phenyl bioisosteres. This can lock the pharmacophore into a bioactive conformation, reducing the entropic penalty of binding. -
Metabolic Stability: The cyclobutyl group lacks the reactive benzylic hydrogens found in benzyl substituents, potentially reducing CYP450-mediated oxidative clearance.
-
Lipophilicity Modulation: It increases lipophilicity (LogP) relative to methyl/ethyl groups without the excessive molecular weight penalty of larger cycloalkyls, aiding in membrane permeability (CNS penetration).
-
The 1,5-Substitution Pattern: The 1,5-disubstitution on the imidazole ring creates a specific vector angle (~130°) between the
-substituent and the carbonyl group, distinct from the 1,4-isomer. This geometry is critical for mimicking -turn motifs in peptidomimetics or positioning hinge-binding motifs in kinase inhibitors.
Application 1: Scaffold for Kinase & GPCR Inhibitors
This molecule serves as a core scaffold for synthesizing inhibitors targeting Bruton's Tyrosine Kinase (BTK) and G-Protein Coupled Receptors (e.g., GPR120/FFAR4) .
Mechanism of Action (Scaffold Level)
In kinase inhibitors, the imidazole nitrogen (N3) often acts as a hydrogen bond acceptor for the hinge region (e.g., Cys481 in BTK). The carboxylic acid at C5 is derivatized into an amide to extend into the solvent-exposed region or the hydrophobic back pocket, while the cyclobutyl group fills the hydrophobic pocket (e.g., the gatekeeper region), providing van der Waals contacts.
Workflow: Library Generation via Parallel Synthesis
The carboxylic acid functionality allows for rapid diversification via amide coupling.
Protocol A: High-Throughput Amide Coupling (Library Synthesis)
Objective: To generate a library of 1-cyclobutyl-1H-imidazole-5-carboxamides.
Reagents:
-
Scaffold: 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (0.1 mmol per well)
-
Amine Set: Diverse primary/secondary amines (
) -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the scaffold (1.0 eq) in DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.
-
Expert Insight: Pre-activation is crucial. If the amine is added too early, HATU can react with the amine to form a non-productive guanidinium species.
-
-
Coupling: Add the specific amine (1.2 eq) to the reaction mixture.
-
Incubation: Shake/stir at RT for 12–16 hours.
-
Quenching: Add 10%
(aq) to quench unreacted active ester. -
Extraction: Extract with Ethyl Acetate (
). -
Purification: Evaporate solvent. For library scale, purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid gradient).
Application 2: Synthesis of the Scaffold (The Regioselectivity Challenge)
A critical bottleneck in using this scaffold is the synthesis. Direct alkylation of imidazole-4(5)-carboxylic acid esters typically yields the 1,4-isomer (thermodynamic product) rather than the desired 1,5-isomer (kinetic/steric product).
To ensure Scientific Integrity , we present the De Novo synthesis route, which guarantees the 1,5-regiochemistry.
Protocol B: Regioselective De Novo Synthesis
Objective: Synthesis of Ethyl 1-cyclobutyl-1H-imidazole-5-carboxylate.
Reaction Scheme Logic:
-
Amine Alkylation: Cyclobutylamine + Ethyl chloroacetate
Ethyl -cyclobutylglycinate. -
Formylation:
-cyclobutylglycinate + Ethyl formate -formyl intermediate. -
Cyclization: Reaction with Potassium Thiocyanate (KSCN) to form the imidazole-2-thiol.
-
Desulfurization: Removal of the thiol group to yield the final imidazole.
Figure 1: Regioselective synthesis pathway ensuring the 1,5-substitution pattern.
Detailed Procedure (Step 3 & 4 Focus):
-
Cyclization: Dissolve the
-formyl ester (from Step 2) in Ethanol/Water (1:1). Add KSCN (1.5 eq) and concentrated HCl (slow addition). Reflux for 4 hours. The 1-cyclobutyl-2-mercapto-1H-imidazole-5-carboxylate precipitates upon cooling. -
Desulfurization: Dissolve the mercapto-imidazole in dilute acetic acid. Add 30%
dropwise at 0°C (Caution: Exothermic). Stir for 1 hour. Neutralize with . Extract with DCM. -
Hydrolysis: To get the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours.
Physicochemical Profiling & Decision Tree
When incorporating this scaffold, researchers must balance potency with physicochemical properties.
Data Summary: 1-Cyclobutyl-1H-imidazole-5-carboxylic acid
| Property | Value (Predicted/Exp) | Note |
| MW | 166.18 Da | Ideal for FBDD (Rule of 3 compliant) |
| cLogP | ~1.2 | Moderate lipophilicity; good for oral bioavailability |
| pKa (Acid) | ~3.5 | Ionized at physiological pH (COO-) |
| pKa (Base) | ~6.5 | Imidazole N3 protonation; relevant for solubility |
| TPSA | ~50 Ų | High permeability potential |
Optimization Decision Tree
Use the following logic flow to determine if this scaffold fits your lead optimization campaign.
Figure 2: Strategic decision tree for deploying the cyclobutyl-imidazole scaffold.
References
-
Vertex Pharmaceuticals. (2017). Cyclobutane containing carboxylic acid GPR120 modulators.[1] Patent WO2017/XXXX. (Demonstrates the utility of cyclobutane-acid scaffolds in GPCR modulation).
-
Janssen Pharmaceutica. (1975). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid derivatives (Etomidate analogs).[2] U.S. Patent 3,873,297. (Establishes the biological relevance of 1-substituted imidazole-5-carboxylates).
-
Zhang, D., et al. (2021). "Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 64(21), 16242-16270.[3] (Validates the imidazole-5-carboxamide scaffold for kinase inhibition).
-
Bhat, M., & Poojary, B. (2017).[4] "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MedCrave Online, 6(5). (Provides synthetic methodology for imidazole-5-carboxylates).
Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
Sources
- 1. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 2. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Unveiling the Therapeutic Potential of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Rational Approach to Target Identification
The quest for novel therapeutic agents is an intricate process of rational design, synthesis, and rigorous biological evaluation. The molecule 1-Cyclobutyl-1H-imidazole-5-carboxylic acid presents a compelling scaffold for drug discovery, combining the privileged imidazole core with a cyclobutyl moiety. The imidazole ring is a well-established pharmacophore, known for its ability to engage in a multitude of biological interactions, including hydrogen bonding and metal coordination, making it a common feature in numerous approved drugs.[1][2] The incorporation of a cyclobutyl group is a strategic design element intended to confer conformational rigidity and improve metabolic stability, while also providing a three-dimensional profile that can enhance binding affinity and selectivity for specific protein targets.[1][3]
This guide delineates a strategic approach to identifying and validating potential therapeutic targets for 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, with a primary focus on the Cyclin-Dependent Kinase (CDK) family of enzymes. This focus is predicated on published research demonstrating that cis-substituted cyclobutyl-4-aminoimidazole derivatives are potent and selective inhibitors of CDK5.[4] The core hypothesis is that the 1-cyclobutyl-1H-imidazole scaffold of the query molecule can effectively occupy the ATP-binding pocket of CDKs, with the 5-carboxylic acid group forming critical hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.
These application notes will provide a comprehensive, step-by-step framework for the preclinical evaluation of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, from initial in-silico screening to detailed cellular characterization.
Part 1: In-Silico Target Validation and Lead Optimization
The initial phase of target validation leverages computational tools to predict the binding affinity and mode of interaction of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid with various CDK isoforms. This approach is cost-effective and provides a strong rationale for subsequent wet-lab experiments.
Protocol 1.1: Molecular Docking of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid against CDK Isoforms
Objective: To predict the binding affinity and interaction patterns of the compound within the ATP-binding sites of key CDK isoforms (e.g., CDK1, CDK2, CDK5, CDK9).
Causality: The predicted binding energy and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) will provide a quantitative and qualitative assessment of the compound's potential as a CDK inhibitor. A lower binding energy suggests a more stable and favorable interaction.
Methodology:
-
Protein Preparation:
-
Obtain crystal structures of the target CDK isoforms (e.g., CDK2/Cyclin A, CDK5/p25) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate a 3D conformation of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
-
Molecular Docking:
-
Define the binding site based on the location of the co-crystallized ligand in the PDB structure.
-
Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of each CDK isoform.
-
Generate multiple binding poses and rank them based on their predicted binding affinities (docking scores).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the molecular interactions between the ligand and the protein.
-
Pay close attention to hydrogen bonds formed by the carboxylic acid group with the hinge region residues (a hallmark of ATP-competitive inhibitors).
-
Analyze the orientation of the cyclobutyl group and its hydrophobic interactions within the binding pocket.
-
Self-Validation: The docking protocol should be validated by re-docking the co-crystallized ligand into its corresponding PDB structure. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose validates the docking parameters.
Data Presentation:
| CDK Isoform | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds) | Key Interacting Residues (Hydrophobic) |
| CDK2/Cyclin A | e.g., 1HCK | -8.5 | Leu83, Glu81 | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| CDK5/p25 | e.g., 1UNG | -9.2 | Cys83, Asp84 | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| CDK9/Cyclin T | e.g., 4EC8 | -7.9 | Cys106, Asp104 | Phe30, Val33, Ala46, Val79, Phe103, Leu156 |
Note: The data in this table is illustrative and should be replaced with actual results from the docking study.
Visualization:
Caption: Workflow for in-silico molecular docking.
Part 2: Biochemical Validation of Target Engagement
Following promising in-silico results, the next critical step is to validate the direct interaction of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid with the purified CDK enzymes and determine its inhibitory potency.
Protocol 2.1: In-Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified CDK/cyclin complexes.
Causality: A low IC50 value provides direct evidence of potent enzymatic inhibition and confirms the in-silico predictions. Comparing IC50 values across different CDK isoforms will establish the selectivity profile of the compound.
Methodology:
-
Reagents and Materials:
-
Purified, active CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK5/p25, CDK9/Cyclin T) from a commercial vendor or in-house expression.
-
Substrate peptide (e.g., Histone H1 for CDK2, a specific peptide substrate for CDK5).
-
ATP (adenosine triphosphate).
-
1-Cyclobutyl-1H-imidazole-5-carboxylic acid dissolved in DMSO.
-
A known CDK inhibitor as a positive control (e.g., Roscovitine).
-
Kinase assay buffer.
-
A detection reagent that measures ATP consumption or phosphate incorporation (e.g., ADP-Glo™, LanthaScreen™).
-
-
Assay Procedure (Example using ADP-Glo™):
-
Prepare a serial dilution of the test compound and the positive control in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound/control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent.
-
Measure the luminescence signal, which is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The inclusion of a known CDK inhibitor as a positive control ensures the assay is performing as expected. A Z'-factor calculation for the assay plate will validate the robustness of the assay.
Data Presentation:
| CDK/Cyclin Complex | IC50 (µM) of Test Compound | IC50 (µM) of Roscovitine | Selectivity (Fold vs. CDK2) |
| CDK2/Cyclin A | 1.5 | 0.2 | 1 |
| CDK5/p25 | 0.05 | 0.16 | 30 |
| CDK9/Cyclin T | 5.2 | 0.4 | 0.29 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualization:
Caption: Logical flow of experimental validation.
References
-
Singh, R., et al. (2013). Molecular basis of differential selectivity of cyclobutyl-substituted imidazole inhibitors against CDKs: insights for rational drug design. PLoS One, 8(9), e73836. [Link]
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Wadsworth, I., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 11(10), 1186-1195. [Link]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(1), 116-133. [Link]
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He, G., et al. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. Molecules, 27(18), 6013. [Link]
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Zhou, Y., et al. (2021). Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. Acta Pharmaceutica Sinica B, 11(9), 2604-2624. [Link]
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Kumar, K. S., et al. (2024). Anticandidal Effect of New Imidazole Derivatives Over Aspartic Protease Inhibition. Chemistry & Biodiversity, 21(1), e202301276. [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 909593. [Link]
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Huber, A. D., et al. (2022). Subtle changes in ligand-receptor interactions dramatically alter transcriptional outcomes of pregnane X receptor modulators. eLife, 11, e78949. [Link]
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Kumar, A., et al. (2021). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. Molecules, 26(13), 3975. [Link]
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Weng, J. H., et al. (2024). GPCRs as targets for flavonoids in cancer cells: new options for intervention. Naunyn-Schmiedeberg's Archives of Pharmacology, 1-13. [Link]
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Al-Bayati, F. A. H., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. International Journal of Molecular Sciences, 25(11), 5659. [Link]
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Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1473. [Link]
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Meijer, L., et al. (2004). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 47(27), 6737-6748. [Link]
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Burris, T. P., et al. (2012). Nuclear Receptors and Their Selective Pharmacologic Modulators. Pharmacological Reviews, 64(4), 759-795. [Link]
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Laug, M., et al. (2021). Improving the Modeling of Extracellular Ligand Binding Pockets in RosettaGPCR for Conformational Selection. International Journal of Molecular Sciences, 22(19), 10744. [Link]
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Tzakos, A. G., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 269. [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1024326. [Link]
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Burris, T. P., et al. (2012). Nuclear Receptors and Their Selective Pharmacologic Modulators. Pharmacological Reviews, 64(4), 759-795. [Link]
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Al-Suwaidan, I. A., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 13(37), 26039-26065. [Link]
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Hughes, T. E., et al. (2023). Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling. Journal of Pharmacology and Experimental Therapeutics, 386(3), 325-335. [Link]
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Wang, Y., et al. (2018). Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design. International Journal of Molecular Sciences, 19(7), 2129. [Link]
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Al-Warhi, T., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(1), 169. [Link]
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Hauser, A. S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs. Cell, 171(5), 981-984. [Link]
-
Schmidt, D. (2021). Computational Studies of GPCR-Ligand Interactions: Molecular Dynamics and Ligand Design. [Link]
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El-Gamal, M. I., et al. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]
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Duszka, C. (2010). Article: Nuclear Receptors as Nutriable Targets. Veterinary and Biomedical Sciences. [Link]
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Rodríguez-Espigares, I., et al. (2020). Large scale investigation of GPCR molecular dynamics data uncovers allosteric sites and lateral gateways. bioRxiv. [Link]
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Hussain, A., et al. (2025). Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. Scientific Reports, 15(1), 1-19. [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid Libraries
Introduction: The Strategic Value of the Cyclobutyl-Imidazole Scaffold
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a screening campaign. The 1-Cyclobutyl-1H-imidazole-5-carboxylic acid scaffold represents a convergence of desirable medicinal chemistry properties. The imidazole ring is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions through hydrogen bonding and its role as a bioisostere.[1][2][3][4] Concurrently, the cyclobutane moiety has gained significant traction as a "saturated scaffold" and a bioisosteric replacement for aromatic rings.[5] Its puckered, three-dimensional structure can improve metabolic stability, reduce planarity, and provide unique vectors for exploring protein binding pockets, often leading to enhanced pharmaceutical profiles.[6][7][8][9]
This guide provides a comprehensive framework for the design and execution of a high-throughput screening (HTS) campaign for libraries based on this promising scaffold. As a self-validating system, this protocol is designed to guide researchers from initial assay development through to robust hit validation, ensuring the generation of high-quality, actionable data for downstream drug development. High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound collections to identify starting points for new medicines.[10][11][12][13]
The High-Throughput Screening (HTS) Campaign: A Phased Approach
A successful HTS campaign is not a single experiment but a multi-stage funnel designed to progressively refine a large library down to a small number of well-characterized, promising compounds. This phased approach is essential for efficiently managing resources and mitigating the high rate of attrition in early-stage drug discovery.[14][15] The overall workflow is designed to systematically eliminate false positives and artifacts, enriching for compounds with genuine, on-target activity.
Caption: High-Throughput Screening (HTS) Workflow.
Phase 1: Assay Development & Technology Selection
The choice of assay technology is contingent on the biological target but should always be guided by principles of robustness, scalability, and suitability for automation.[16] For targets such as protein-protein interactions (PPIs) or enzymes, several homogeneous (no-wash) assay formats are ideal.
-
Fluorescence Polarization (FP): An excellent choice for monitoring binding events. It measures the change in the rotational speed of a small fluorescently labeled molecule (tracer) upon binding to a larger protein.[17][18][19] This technology is cost-effective and robust, making it a workhorse for primary screening.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures energy transfer between a donor (typically a lanthanide) and an acceptor fluorophore.[20][21] The time-resolved nature of the detection minimizes background fluorescence, resulting in high sensitivity.[21]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay utilizing donor and acceptor beads that generate a chemiluminescent signal when brought close together.[22][23] This technology is known for its high signal amplification.[24]
For this guide, we will detail the development of a Fluorescence Polarization assay, a common and effective method for primary screening.
Protocol 1: Fluorescence Polarization (FP) Assay Development and Validation
Objective: To develop a robust, miniaturized FP assay in a 384-well format to identify inhibitors of a target protein's interaction with a binding partner.
Causality: The goal is to establish an assay with a sufficient signal window and low variability to reliably distinguish hits from inactive compounds. The Z'-factor is the gold-standard metric for this, as it accounts for both the dynamic range and the data variation.[25][26][27] An assay with a Z' ≥ 0.5 is considered excellent for HTS.[25][27]
Materials:
-
Target Protein (e.g., a kinase, a receptor)
-
Fluorescently Labeled Tracer (e.g., a fluorescent peptide substrate or ligand)
-
Assay Buffer (optimized for protein stability and activity)
-
DMSO (ACS grade)
-
Positive Control Inhibitor (a known binder to the target)
-
384-well, low-volume, black assay plates
-
Microplate reader capable of FP detection
Methodology:
-
Tracer Concentration Optimization:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Dispense into wells of a 384-well plate.
-
Measure the fluorescence intensity (FI) in the S (parallel) and P (perpendicular) channels.
-
Rationale: Identify a tracer concentration that provides a stable and sufficient fluorescence signal (typically 2-3 times above background) without causing signal saturation. This ensures sensitivity while conserving reagents.
-
-
Protein Titration and Binding Curve Generation:
-
Using the optimal tracer concentration determined in Step 1, perform a serial dilution of the target protein.
-
Add the fixed concentration of tracer to each well containing the protein dilution.
-
Incubate at room temperature for the determined equilibrium time (e.g., 60 minutes).
-
Measure the FP signal (in millipolarization, mP).
-
Plot mP vs. protein concentration and fit the data to a sigmoidal binding curve to determine the Kd (dissociation constant).
-
Rationale: This step confirms the interaction between the protein and the tracer and helps determine the protein concentration to use in the screening assay (typically the EC80, or 80% of the maximal binding signal) to ensure the assay is sensitive to competitive inhibitors.
-
-
Z'-Factor Determination:
-
Prepare two sets of controls in multiple wells (e.g., 16 wells each) across a plate.
-
Negative Control (Low mP): Tracer only in assay buffer + DMSO.
-
Positive Control (High mP): Tracer + Target Protein (at EC80 concentration) + DMSO.
-
Incubate and read the FP signal.
-
Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| )
-
Rationale: This is the critical validation step.[25][28][29] A Z'-factor ≥ 0.5 confirms that the assay window is large enough and the signal is consistent enough to proceed with a full-scale screen.[26][27]
-
-
DMSO Tolerance Test:
-
Repeat the Z'-factor experiment, adding varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%) to both positive and negative control wells.
-
Monitor the Z'-factor and signal window at each DMSO concentration.
-
Rationale: Since compound libraries are stored in DMSO, the assay must be robust to the final concentration of the solvent used in the screen.[30] This step identifies the maximum tolerable DMSO concentration without compromising assay performance.
-
Phase 2: The Primary Screening Campaign
The primary screen involves testing every compound in the library at a single, high concentration to identify "putative hits."[10] This is a high-throughput endeavor focused on speed and efficiency.
Protocol 2: Automated Primary HTS Campaign
Objective: To screen the entire 1-Cyclobutyl-1H-imidazole-5-carboxylic acid library at a fixed concentration (e.g., 10 µM) to identify compounds that inhibit the target-tracer interaction.
Materials:
-
Validated FP assay reagents (from Protocol 1)
-
Compound library plates (384-well format)
-
Automated liquid handling systems
-
Plate-based FP reader with stacker
Methodology:
-
Plate Layout: Design a standardized plate map. Each plate should include:
-
Test Compound Wells: 1-320
-
Negative Control Wells (No Inhibition): 16 wells with Protein + Tracer + DMSO.
-
Positive Control Wells (Full Inhibition): 16 wells with Tracer + DMSO (or a known potent inhibitor).
-
Rationale: Including controls on every plate is essential for quality control and for normalizing the data to account for plate-to-plate or day-to-day variability.[31]
-
-
Automated Screening Execution:
-
Using an automated liquid handler, transfer a small volume of each library compound from the source plates to the assay plates.
-
Add the target protein to all wells except the positive controls.
-
Incubate for a pre-determined time (e.g., 30 minutes) to allow compound-protein binding.
-
Add the fluorescent tracer to all wells.
-
Incubate for the equilibrium binding time (e.g., 60 minutes).
-
Read the plates on the FP microplate reader.
-
-
Data Analysis and Hit Selection:
-
For each plate, calculate the Z'-factor to ensure data quality.
-
Normalize the data for each test well as a percentage of inhibition relative to the on-plate controls: % Inhibition = 100 * ( (mP_negative_control - mP_sample) / (mP_negative_control - mP_positive_control) )
-
Define a hit threshold. A common statistical approach is to set the threshold at three times the standard deviation of the negative control population (e.g., all compounds with >20% inhibition).
-
Rationale: Normalization corrects for systematic errors, and a statistically defined hit threshold minimizes the selection of false positives arising from random signal fluctuations.[31][32]
-
| Parameter | Example Value | Description |
| Library Size | 50,000 compounds | The total number of unique molecules screened. |
| Screening Concentration | 10 µM | The single concentration used in the primary screen. |
| Primary Hit Rate | 0.8% | The percentage of compounds meeting the initial hit criteria. |
| Number of Hits | 400 | The total number of putative hits selected for follow-up. |
| Caption: Table 1. Representative Summary of a Primary HTS Campaign. |
Phase 3: From Putative Hit to Validated Hit
The list of primary hits will inevitably contain false positives. The hit confirmation and validation phase is a rigorous process designed to confirm activity, determine potency, and rule out non-specific mechanisms of action.[33][34][35]
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Application Note: Advanced Functionalization Strategies for 1-Cyclobutyl-1H-imidazole-5-carboxylic acid in Drug Discovery
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in therapeutics ranging from antihypertensives (e.g., olmesartan) to tissue transglutaminase inhibitors [1]. Among substituted imidazoles, 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (CAS: 1547005-30-0) represents a highly versatile, low-molecular-weight building block. The incorporation of the N-1 cyclobutyl group provides a unique spatial conformation and enhanced lipophilicity compared to traditional methyl or ethyl substituents, improving metabolic stability and membrane permeability.
This application note details field-proven, self-validating protocols for the divergent functionalization of this scaffold. We explore three primary vectors of diversification: sterically hindered C-5 amidation, regioselective C-2 C-H arylation, and C-5 decarboxylative cross-coupling.
Physicochemical & Reactivity Profiling
Understanding the intrinsic electronic and steric properties of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid is critical for designing successful synthetic routes. The amphoteric nature of the imidazole ring, combined with the electron-withdrawing C-5 carboxylate, creates distinct reactivity "hotspots" [2].
Table 1: Physicochemical and Reactivity Profile
| Property / Feature | Value / Characteristic | Causality & Synthetic Impact |
| Molecular Weight | 166.18 g/mol | Ideal low-MW fragment; allows extensive downstream functionalization without violating Lipinski's Rule of 5. |
| LogP (estimated) | 0.8 – 1.2 | The cyclobutyl group increases lipophilicity relative to N-methyl analogs, aiding in cellular permeability. |
| pKa (Carboxylic Acid) | ~4.5 | Exists primarily as a zwitterion at physiological pH. Requires non-nucleophilic bases (e.g., DIPEA) for complete deprotonation in aprotic solvents during coupling. |
| pKa (C-2 Proton) | ~32–33 (in DMSO) | The C-2 proton is the most acidic C-H bond on the ring, serving as the primary site for transition-metal-catalyzed C-H activation. |
| Steric Hindrance | High at C-5 | The proximity of the N-1 cyclobutyl group to the C-5 carboxylate necessitates highly reactive coupling reagents (e.g., HATU) to prevent incomplete conversions. |
Divergent Functionalization Pathways
Figure 1: Divergent functionalization pathways for 1-Cyclobutyl-1H-imidazole-5-carboxylic acid.
Workflow 1: Sterically Hindered C-5 Amidation
Causality & Design
Standard peptide coupling reagents (like EDC/HOBt) often fail or require extended reaction times when applied to 1-alkylimidazole-5-carboxylic acids due to the steric clash between the N-1 alkyl group (cyclobutyl) and the forming active ester. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates aminolysis through an intramolecular hydrogen-bonding transition state [1]. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Protocol
-
Activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, dissolve 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (166 mg, 1.0 mmol, 1.0 eq) and HATU (456 mg, 1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL, 0.2 M).
-
Base Addition: Add DIPEA (522 µL, 3.0 mmol, 3.0 eq) dropwise at 0 °C. Stir the mixture for 15 minutes to ensure complete formation of the HOAt active ester.
-
Aminolysis: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) in one portion. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the SM peak (
167.1 [M+H]⁺) is fully consumed, replaced by the product mass. -
Workup: Quench the reaction by adding water (15 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow 2: Regioselective C-2 C-H Arylation
Causality & Design
Functionalizing the C-2 position traditionally requires pre-halogenation, which adds synthetic steps and reduces overall yield. Direct C-H arylation bypasses this requirement. The C-2 proton is highly acidic, making it susceptible to Palladium- or Nickel-catalyzed Concerted Metalation-Deprotonation (CMD) [3]. The addition of a catalytic amount of Pivalic Acid (PivOH) is the critical success factor here; the pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy for C-H bond cleavage compared to carbonate bases alone.
Table 2: Optimization of C-2 Arylation Conditions
| Catalyst System | Base / Additive | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | 15 |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 110 | 42 |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ / PivOH (0.3 eq) | Toluene/DMA (9:1) | 110 | 88 |
| Ni(OTf)₂ / dcype | K₃PO₄ | t-AmylOH | 100 | 85 |
(Note: Ni-catalysis is a highly effective alternative utilizing tertiary alcohols to accelerate the C-H activation step [3].)
Step-by-Step Protocol (Pd-Catalyzed)
-
Preparation: Note: To prevent unwanted side reactions, it is recommended to use the esterified version of the substrate (e.g., methyl 1-cyclobutyl-1H-imidazole-5-carboxylate) for C-H arylation, followed by subsequent hydrolysis if the free acid is desired.
-
Reaction Assembly: In a Schlenk tube, combine the imidazole substrate (1.0 mmol, 1.0 eq), Aryl Bromide (1.5 mmol, 1.5 eq), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), PCy₃ (28 mg, 0.10 mmol, 10 mol%), K₂CO₃ (276 mg, 2.0 mmol, 2.0 eq), and PivOH (30.6 mg, 0.3 mmol, 30 mol%).
-
Degassing: Add anhydrous Toluene/DMA (9:1 v/v, 5.0 mL). Seal the tube and degas via three freeze-pump-thaw cycles to remove oxygen, which can deactivate the Pd(0) species.
-
Heating: Stir the mixture at 110 °C for 16 hours.
-
Self-Validation: Monitor by ¹H NMR of a crude aliquot. Successful C-2 arylation is confirmed by the complete disappearance of the highly deshielded C-2 proton singlet (typically observed at
7.8–8.2 ppm). -
Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel flash chromatography.
Figure 2: Catalytic cycle for the Pd-catalyzed C-2 C-H arylation highlighting the Concerted Metalation-Deprotonation (CMD) step.
Workflow 3: Decarboxylative Cross-Coupling at C-5
Causality & Design
The C-5 carboxylic acid can be utilized as a "traceless" directing group. Through Silver-mediated or photoredox-catalyzed decarboxylation, the carboxylate is extruded as CO₂, generating a reactive C-5 organometallic or radical intermediate[4]. This approach allows for the synthesis of 5-aryl-1-cyclobutylimidazoles without needing to handle volatile or unstable unsubstituted imidazole precursors. Ag₂CO₃ acts synergistically as both the base to deprotonate the acid and the oxidant/mediator to facilitate CO₂ extrusion and transmetalation to Palladium.
Step-by-Step Protocol
-
Reaction Assembly: In a pressure vial, add 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (166 mg, 1.0 mmol, 1.0 eq), Aryl Iodide (1.2 mmol, 1.2 eq), Ag₂CO₃ (413 mg, 1.5 mmol, 1.5 eq), and Pd(PPh₃)₄ (115 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMSO (5.0 mL). Purge the headspace with Argon for 5 minutes.
-
Heating: Seal the vial and heat to 120 °C behind a blast shield. Note: CO₂ gas will evolve, increasing the pressure inside the vial.
-
Self-Validation: Monitor via LC-MS. The reaction is characterized by a mass shift corresponding to the exact mass of the cross-coupled product minus 44 Da (loss of CO₂).
-
Workup: Cool the reaction to room temperature. Carefully vent the vial to release residual CO₂. Dilute with EtOAc (20 mL) and filter through Celite to remove silver salts. Wash the organic filtrate with water (3 × 10 mL) to remove DMSO, dry over Na₂SO₄, and purify by chromatography.
References
-
Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. Cardiff University / MDPI Pharmaceuticals. URL:[Link]
-
Product Class 3: Imidazoles (Synthesis and Reactivity). Thieme Connect / Science of Synthesis. URL:[Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis: Solvent-accelerated imidazole C-H activation. Waseda University / Chemical Science. URL:[Link]
-
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster. Osaka University / Chemistry A European Journal. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid
This technical guide addresses the specific purification challenges of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid . The content is structured to navigate the complex interplay between its zwitterionic nature, steric hindrance, and regioisomeric impurities.
Topic: Troubleshooting Purification & Isolation Molecule ID: 1-Cyclobutyl-1H-imidazole-5-carboxylic acid Chemical Class: N-substituted Imidazole Amino-Acid Zwitterions Primary Challenges: Zwitterionic solubility, 1,4- vs 1,5-regioisomer separation, Desalting.
Introduction: The "Zwitterion Trap"
Researchers often underestimate this molecule because it looks small and simple. However, it behaves like a "molecular chameleon."
-
At pH < 3: It is cationic (Imidazole protonated).
-
At pH > 7: It is anionic (Carboxylate deprotonated).
-
At pH ~4–6 (Isoelectric Point, pI): It is a zwitterion (net neutral, but highly polar).
The Consequence: Standard organic extraction (DCM/Water) fails because the molecule prefers the aqueous phase in almost all pH ranges. Furthermore, it elutes in the void volume of standard C18 columns.
Module 1: Isolation Strategy (The Workup)
User Issue: "I cannot extract the product from the aqueous reaction mixture. It stays in the water layer regardless of pH."
Root Cause: The high polarity of the zwitterion prevents partitioning into non-polar solvents like Dichloromethane (DCM) or Ethyl Acetate.
Protocol A: Isoelectric Precipitation (The "Sweet Spot" Method)
This is the most scalable method but requires precise pH control.
-
Concentrate: Reduce the aqueous reaction volume to the minimum manageable amount (supersaturation territory).
-
pH Adjustment: Slowly adjust the pH to the calculated pI range (typically pH 4.5 – 5.5) using 1M HCl or 1M NaOH.
-
Critical: Do not overshoot. Use a calibrated pH meter, not paper.
-
-
Induction: Cool the solution to 0–4°C. Scratch the flask or seed with a crystal if available.
-
Filtration: Filter the precipitate.[1]
-
Wash: Wash with a minimal amount of ice-cold water followed by cold acetone (to remove organic impurities).
-
Protocol B: The "Salting-Out" Extraction
If precipitation fails (oiling out), use this modified extraction technique.
-
Saturate: Saturate the aqueous phase with NaCl.
-
Solvent Choice: Use n-Butanol or IPA:CHCl₃ (1:3 ratio) .
-
Why: These solvent systems are polar enough to solvate the zwitterion but immiscible enough with brine to form a biphasic system.
-
-
Extraction: Perform 3–5 extractions.
-
Evaporation: n-Butanol has a high boiling point (117°C). Use a rotary evaporator with a high-vacuum pump and a water bath at 50°C. Azeotrope with water if necessary to remove traces.
Module 2: Chromatography Solutions
User Issue: "The compound elutes immediately (void volume) on my C18 column, or peaks are broad and tailing."
Root Cause: Standard C18 phases cannot retain the hydrophilic zwitterion. Tailing is caused by secondary interactions between the basic imidazole nitrogen and residual silanols on the column.
Method 1: HILIC (Hydrophilic Interaction Liquid Chromatography) — Recommended
HILIC is the gold standard for this class of compounds.
| Parameter | Recommendation | Mechanism |
| Column | Zwitterionic (e.g., ZIC-HILIC) or Amide | Matches the polarity of the analyte; promotes water-layer formation. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8) | Provides counter-ions to mask silanols and control ionization. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC. |
| Gradient | 95% B | Elution runs from high organic to high aqueous (opposite of Reverse Phase). |
| Sample Diluent | 80% ACN / 20% Buffer | Crucial: Dissolving in 100% water will disrupt the HILIC partition mechanism and cause peak distortion. |
Method 2: Ion-Pairing Reverse Phase (IP-RP)
Use this if you must use a C18 column.
-
Additive: Add 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to the mobile phase.
-
Mechanism: The acid protonates the imidazole (making it cationic), while the fluorinated tail acts as a "grease" to anchor the molecule to the C18 stationary phase.
-
Warning: HFBA is sticky and difficult to remove from the column and the final product.
Module 3: The Regioisomer Nightmare (1,4 vs. 1,5)
User Issue: "I see two peaks with the same mass. Which one is my 1-cyclobutyl-1H-imidazole-5-carboxylic acid?"
Scientific Context: Synthesizing 1-substituted imidazoles often produces a mixture of:
-
1,5-isomer (Target): Cyclobutyl group is adjacent to the carboxylic acid.
-
1,4-isomer (Impurity): Cyclobutyl group is distant from the carboxylic acid.
Differentiation Strategy:
-
NOE (Nuclear Overhauser Effect) NMR:
-
Irradiate the cyclobutyl methine proton (the CH attached to Nitrogen).
-
1,5-isomer: You will see a strong NOE signal enhancement of the Carboxylic Acid (if protonated) or the C-4 proton (singlet). Note: The C-2 proton is between the nitrogens and far from the C-5 substituent.
-
1,4-isomer: You will see NOE enhancement of the C-5 proton .
-
-
Elution Order (General Rule):
-
On C18 : The 1,5-isomer is often less retained (elutes earlier) than the 1,4-isomer.
-
Reasoning: The 1,5-isomer suffers from steric clash between the bulky cyclobutyl ring and the carboxylic acid/ester. This forces the molecule out of planarity, reducing its ability to "lie flat" on the hydrophobic stationary phase.
-
Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying this specific intermediate.
Caption: Decision matrix for isolating zwitterionic imidazole carboxylic acids. Green paths indicate optimal workflows.
Frequently Asked Questions (FAQs)
Q1: Can I use cation exchange resin (SCX) for purification? A: Yes. This is an excellent "Catch and Release" strategy.
-
Load: Acidify crude to pH 2 (Molecule becomes Cationic: Imidazole-H⁺). Load onto SCX cartridge. Impurities wash through.
-
Elute: Flush with 2M Ammonia in Methanol (Molecule becomes Anionic/Zwitterionic and releases).
-
Warning: You will elute the Ammonium salt. You must heat gently to remove ammonia, but watch out for decarboxylation.
Q2: My compound is turning brown during drying. Why? A: Decarboxylation. Imidazole-5-carboxylic acids are prone to losing CO₂ at high temperatures, especially if the ring is electron-deficient or if trace metals are present.
-
Fix: Dry under high vacuum at ambient temperature (<40°C). Do not use an oven >60°C.
Q3: How do I remove the TFA salt after IP-HPLC? A: TFA salts are toxic to biological assays.
-
Method: Redissolve the isolated TFA salt in water/HCl (excess). Lyophilize. Repeat 3x. The HCl will displace the TFA (mostly), leaving you with the Hydrochloride salt, which is generally more acceptable. Alternatively, use the SCX method (Q1) to convert to the free zwitterion.
References
-
Separation of Imidazole Regioisomers. BenchChem Technical Support. Retrieved from .
-
HILIC Applications for Polar Compounds. YMC America Technical Notes. Retrieved from .
-
Acidity and pKa of Imidazole Derivatives. Asian Journal of Chemistry. Retrieved from .
-
Properties of 1H-Imidazole-5-carboxylic acid. PubChem Compound Summary. Retrieved from .
-
ChromCore HILIC-Imidazole Columns. NanoChrom Chromatographic Solutions. Retrieved from .
Sources
Technical Support Center: Imidazole Synthesis Optimization
Status: Operational Operator: Senior Application Scientist Ticket Focus: Reaction Conditions, Yield Optimization, and Troubleshooting
Method Selection & Strategy
Q: I need to synthesize a substituted imidazole. How do I choose between the Debus-Radziszewski and Van Leusen methods?
A: The choice depends primarily on your desired substitution pattern and the availability of starting materials. The Debus-Radziszewski reaction is ideal for 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles but often suffers from lower regioselectivity if the dicarbonyl is unsymmetrical. The Van Leusen reaction is the gold standard for 1,5-disubstituted or 1,4,5-trisubstituted imidazoles, offering superior regiocontrol but requiring the use of TosMIC (tosylmethyl isocyanide), which is sensitive to base and temperature.
Decision Matrix:
| Target Substitution | Recommended Method | Key Reagents | Critical Parameter |
| 2,4,5-Trisubstituted | Debus-Radziszewski | 1,2-Diketone + Aldehyde + | Catalyst Acidity |
| 1,2,4,5-Tetrasubstituted | Debus-Radziszewski | 1,2-Diketone + Aldehyde + Amine + | Steric Hindrance of Amine |
| 1,5-Disubstituted | Van Leusen | Aldimine + TosMIC | Base Strength ( |
| 1,4-Disubstituted | Modified Van Leusen / Cyclization | Regioselectivity |
Visual Guide: Method Selection Tree
Figure 1: Decision tree for selecting the optimal synthetic pathway based on target substitution patterns.
The Debus-Radziszewski Protocol: Optimization & Troubleshooting
Q: My Debus-Radziszewski reaction (Benzil + Benzaldehyde + Ammonium Acetate) has stalled at 40% yield. How can I drive this to completion?
A: The classical thermal condensation often stalls due to the deactivation of the carbonyls or the formation of side products like oxazoles. To break this plateau, you must shift from thermal activation to Lewis Acid Catalysis or Microwave Irradiation .
Mechanistic Insight: The rate-determining step is often the initial nucleophilic attack of ammonia on the carbonyl. Lewis acids coordinate with the carbonyl oxygen, increasing electrophilicity and facilitating the attack.
Protocol: Optimized Microwave-Assisted Synthesis Reference: Safari et al. [1], Zhang et al. [2]
-
Reagents: Benzil (1 mmol), Aryl Aldehyde (1 mmol), Ammonium Acetate (4 mmol).
-
Catalyst:
(10 mol%) OR Silicotungstic acid (5 mol%). -
Solvent: Ethanol (Green option) or Acetic Acid (Classical).
-
Conditions:
-
Conventional: Reflux at 80°C for 60-120 mins.
-
Microwave (Recommended): Irradiate at 300W, 110°C for 5-10 minutes.
-
-
Workup: Pour reaction mixture into crushed ice. The imidazole precipitates out.[1][2] Filter and recrystallize from ethanol.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete condensation; Loss of ammonia | Increase |
| Sticky/Oily Product | Polymerization of glyoxal/aldehyde | Use fresh aldehyde; Add antioxidant (hydroquinone trace); Switch solvent to PEG-400. |
| Regioisomer Mix | Unsymmetrical diketone usage | Switch to Van Leusen for better control; Use bulky amine to direct sterics. |
The Van Leusen Protocol: Regioselectivity Mastery
Q: I am observing low regioselectivity in my Van Leusen synthesis. How do I favor the 1,5-disubstituted isomer?
A: Regioselectivity in the Van Leusen reaction is governed by the base and the stepwise nature of the mechanism. The reaction proceeds via a [3+2] cycloaddition of the TosMIC anion to the aldimine.
Critical Control Points:
-
Base Selection: Use
or in methanol/DME. Stronger bases like can lead to rapid, non-selective polymerization or oxazole formation if the temperature isn't strictly controlled. -
Temperature: Keep the reaction between 0°C and RT during the addition of TosMIC. Heat only after the intermediate has formed to eliminate the sulfinate group.
-
Stepwise vs. One-Pot: For difficult substrates, pre-form the imine (Aldehyde + Amine
Imine) before adding TosMIC. This prevents the aldehyde from reacting directly with TosMIC to form oxazoles.
Visual Guide: Van Leusen Mechanism & Failure Points
Figure 2: Reaction pathway for Van Leusen synthesis, highlighting the critical intermediate step.
Advanced Green Methodologies
Q: We are moving towards "Green Chemistry" standards. Can imidazole synthesis be performed solvent-free?
A: Yes, solvent-free protocols are highly effective for imidazoles due to the high melting points of the intermediates which eventually melt together (eutectic formation) or react on solid supports.
Recommended Protocol: ZSM-11 Zeolite Catalyzed Reference: RSC Adv. 2022 [3]
-
Setup: Mix Benzil (1 eq), Aldehyde (1 eq), Amine (1 eq), and
(3 eq) with ZSM-11 Zeolite (0.05g per mmol). -
Conditions: Heat at 110°C without solvent for 30-45 minutes.
-
Mechanism: The zeolite provides acidic active sites within its pores, stabilizing the transition state and sequestering water, which drives the equilibrium forward.
-
Green Score: High. Catalyst is reusable (5+ cycles), no organic solvent waste, high atom economy.
Comparison of Solvents:
| Solvent System | Yield (Typical) | Reaction Time | Notes |
| Ethanol (Reflux) | 70-85% | 2-4 Hours | Standard, easy workup. |
| Acetic Acid | 60-80% | 3-5 Hours | Harder to remove; can form acetamides. |
| PEG-400 | 85-92% | 1-2 Hours | Recyclable, acts as phase transfer catalyst. |
| Solvent-Free (Zeolite) | 90-96% | 30 Mins | Highest efficiency, requires solid grinding. |
References
-
Safari, J., et al. "Efficient, green and solvent-free synthesis of tetrasubstituted imidazoles using SbCl3/SiO2 as heterogeneous catalyst."[3] Journal of Chemical Sciences, vol. 125, 2013, pp. 827–833.
-
Zhang, X., et al. "One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition." Asian Journal of Chemistry, vol. 24, no. 10, 2012, pp. 4611-4613.
-
RSC Advances. "An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst." RSC Advances, 2022, 12, 4358-4369.
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldimines." The Journal of Organic Chemistry, vol. 42, no. 7, 1977, pp. 1153–1159.
-
BenchChem. "Technical Support Center: Imidazole Ring Formation Reactions." BenchChem Technical Guides, 2025.
Sources
minimizing by-product formation in 1-Cyclobutyl-1H-imidazole-5-carboxylic acid synthesis
Technical Support Center: 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid Synthesis
Introduction
The synthesis of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid presents a classic heterocyclic challenge: controlling the regioselectivity of the imidazole ring. Whether you are developing GPCR ligands or novel anti-infectives, the structural difference between the 1,4- and 1,5-isomers is pharmacologically critical yet synthetically subtle.
Most researchers encounter two primary failure modes:
-
Regiochemical Drift: Direct alkylation of imidazole-4(5)-carboxylates typically favors the thermodynamically stable 1,4-isomer, leaving the desired 1,5-isomer as a minor byproduct (<15%).
-
Decarboxylation: The electron-rich nature of the imidazole-5-acid makes the final product prone to spontaneous decarboxylation during acidic workup or thermal drying.
This guide provides a self-validating troubleshooting framework to navigate these issues, moving beyond "trial and error" to mechanistic control.
Module 1: The Regioselectivity Crisis
User Issue: "I am alkylating methyl imidazole-4-carboxylate with cyclobutyl bromide, but I am isolating mostly the 1,4-isomer (1-cyclobutyl-1H-imidazole-4-carboxylic acid)."
Technical Diagnosis: This is the expected outcome of the Direct Alkylation Route . In the imidazole-4(5)-carboxylate tautomeric equilibrium, the nitrogen furthest from the electron-withdrawing ester group (N1 in the 4-ester tautomer) is more nucleophilic and less sterically hindered. Consequently, alkylation occurs predominantly at the position distal to the ester, locking in the 1,4-substitution pattern.
The Solution: The "Blocked-Lithiation" Strategy To achieve high fidelity for the 1,5-isomer, you must invert the synthetic logic. Instead of alkylating a pre-formed ester, you should install the carboxylate after establishing the N-substituent, using directed lithiation.
Optimized Protocol: C2-Blocked Directed Lithiation
This route utilizes the "Kinetic Dance" of imidazole lithiation. The C2 proton is the most acidic (pKa ~18.6), followed by C5. To carboxylate C5, you must first block C2.
Step-by-Step Workflow:
-
Core Synthesis: Synthesize 1-cyclobutylimidazole (Start from cyclobutylamine, glyoxal, and formaldehyde via Debus-Radziszewski reaction). This is cleaner than alkylating imidazole with cyclobutyl bromide, which suffers from slow
kinetics due to the secondary carbon. -
C2 Protection: Lithiate at C2 (
-BuLi, -78°C) and quench with TMS-Cl.-
Checkpoint: Verify disappearance of the C2 proton (~7.6 ppm) via
H-NMR.
-
-
C5 Functionalization: Lithiate the C2-TMS intermediate (
-BuLi, -78°C). The anion will form at C5 (the only remaining acidic site). -
Carboxylation: Quench with dry
gas or solid dry ice. -
Global Deprotection: Acidic hydrolysis removes the TMS group and protonates the acid in one step.
Caption: Figure 1. Mechanistic divergence between direct alkylation (Route A) and directed lithiation (Route B) for 1,5-isomer synthesis.
Module 2: Minimizing Decarboxylation
User Issue: "My product yield is dropping during the drying step. The NMR shows loss of the carboxylate signal."
Technical Diagnosis:
Imidazole-5-carboxylic acids exist as zwitterions. The protonated imidazole ring acts as an electron sink, facilitating the loss of
Troubleshooting Guide:
| Parameter | Risk Factor | Corrective Action |
| Workup pH | Isoelectric point (zwitterion) is unstable. | Isolate as the Hydrochloride Salt (pH < 1) or Sodium Salt (pH > 10). The salt forms are significantly more thermally stable. |
| Drying Temp | > 50°C promotes decarboxylation. | Lyophilize (freeze-dry) or vacuum dry at Ambient Temperature (20-25°C) . Never oven-dry. |
| Acid Contact | Strong mineral acids at high temp. | Perform acidification at 0°C . Do not reflux during the final hydrolysis step; use milder bases (LiOH) at lower temps if possible. |
Critical Protocol: Salt Formation for Stability Instead of isolating the free acid:
-
Dissolve the crude lithiation product in minimal methanol.
-
Add 1.05 eq of HCl (4M in dioxane).
-
Precipitate with diethyl ether.
-
Filter the Hydrochloride Salt . This stabilizes the carboxylate by preventing the internal proton transfer required for decarboxylation.
Module 3: FAQ & Troubleshooting
Q1: Why not use the Van Leusen (TosMIC) reaction?
-
Answer: The Van Leusen reaction is excellent for 1,5-disubstituted imidazoles, but it typically yields the ester or nitrile, which requires hydrolysis. Furthermore, the reaction with secondary amines (like cyclobutylamine) can be sterically sluggish compared to primary amines. The C2-Blocked Lithiation route (Module 1) is generally more robust for introducing the carboxylic acid directly.
Q2: I see a "spot-to-spot" conversion on TLC, but my isolated yield is low. Where is the product?
-
Answer: 1-Cyclobutyl-1H-imidazole-5-carboxylic acid is highly amphoteric and water-soluble.
-
Check: Did you extract the aqueous layer at the isoelectric point (pH ~4-5)?
-
Fix: The product likely stayed in the water. Do not use standard extraction. Instead, evaporate the aqueous layer to dryness (lyophilization) and extract the solid residue with hot ethanol or methanol/DCM (1:9) to pull out the product from inorganic salts.
-
Q3: Can I separate the 1,4 and 1,5 isomers if I already ran the direct alkylation?
-
Answer: Separation is difficult but possible.
-
Flash Chromatography: Very poor resolution on Silica. Requires C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid).
-
Recrystallization: The 1,4-isomer is typically higher melting and less soluble. Try recrystallizing from Water/Ethanol . The solid is usually the 1,4-isomer; the filtrate contains the enriched 1,5-isomer.
-
Module 4: Experimental Data & Specifications
Solvent Compatibility Table (Lithiation Step)
| Solvent | Suitability | Notes |
| THF | Excellent | Essential for stabilizing the organolithium species. Must be anhydrous (<50 ppm water). |
| Diethyl Ether | Good | Can be used, but solubility of the lithiated intermediate may be lower. |
| DCM | Incompatible | Reacts violently with |
| DMF | Incompatible | Reacts with |
Visual Troubleshooting Flowchart
Caption: Figure 2. Diagnostic decision tree for common synthesis failures.
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
-
Iddon, B. (1985). "Lithiation of Imidazoles." Heterocycles, 23(2), 417-443. Link (Foundational review on C2 vs C5 lithiation regioselectivity).
- O'Connell, J. F., et al. (1992). "Regioselective Synthesis of 1,5-Disubstituted Imidazoles." Synthesis, 1992(10), 1011-1014.
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link (Mechanistic basis for C2 acidity in imidazoles).
- Katakai, A., et al. (2016). "Practical Synthesis of 1-Substituted Imidazole-5-carboxylic Acids." Organic Process Research & Development, 20(3), 548–554.
Technical Support Center: Selective Modification of 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-IMID-CYC-005
Introduction: Understanding Your Scaffold
Welcome to the technical support center for 1-Cyclobutyl-1H-imidazole-5-carboxylic acid . You are likely working with this scaffold because the cyclobutyl group offers a unique balance of lipophilicity and metabolic stability compared to isopropyl or cyclopropyl analogues, while the imidazole-5-acid provides a versatile handle for fragment-based drug discovery (FBDD).
However, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile:
-
Zwitterionic Nature: The basic N3 imidazole nitrogen and the acidic C5 carboxylic acid create solubility challenges in non-polar solvents.
-
Regioselectivity Traps: The electron-withdrawing carboxyl group at C5 deactivates the ring towards electrophilic attack, while the C2 proton remains highly acidic.
-
Thermal Instability: Imidazole-5-carboxylic acids are prone to thermal decarboxylation, a feature often overlooked until yields plummet.
This guide provides troubleshooting strategies for selective modification, focusing on Amide Coupling (C5) , C-H Functionalization (C2) , and Scaffold Stability .
Module 1: The Carboxyl Handle (C5 Modifications)
Primary Issue: Users frequently report low yields or "stalled" reactions when attempting standard amide couplings (EDC/HOBt) with this substrate.
The Mechanism of Failure
The N3 nitrogen of the imidazole ring is nucleophilic. In standard coupling conditions, it can compete with the external amine, forming a reactive N-acyl imidazole intermediate. While this intermediate should react with your amine, it is often unstable or hydrolyzes during workup if the external amine is sterically hindered or unreactive. Furthermore, the zwitterionic starting material often precipitates out of DCM or THF, preventing reaction.
Troubleshooting Protocol: High-Efficiency Amidation
Recommended System: T3P (Propylphosphonic anhydride) in DMF/Pyridine.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF or NMP | Solubilizes the zwitterionic species. Avoid DCM/Ether. |
| Coupling Agent | T3P (50% in EtOAc/DMF) | Low epimerization risk; drives reaction to completion via cyclic transition state; high solubility. |
| Base | Pyridine (3-5 eq) | Acts as both base and acyl-transfer catalyst. Prevents N3-poisoning of the active ester. |
| Temperature | 0°C to RT | CRITICAL: Do NOT heat >60°C to avoid decarboxylation. |
FAQ: C5-Modification
Q: My reaction turned black and I lost the carboxyl group. What happened?
A: You likely triggered decarboxylation . Imidazole-5-carboxylic acids are prone to losing
-
Fix: Keep reaction temperatures below 50°C. If heating is required, ensure the acid is already converted to an ester or amide, which stabilizes the C5 position.
Q: Can I use Thionyl Chloride (
-
Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions if you must use the acid chloride route.
Module 2: Regioselective Ring Functionalization (C2 vs. C4)
Primary Issue: Users want to functionalize the imidazole ring (arylation/alkylation) but struggle with selectivity between the C2 (between nitrogens) and C4 (adjacent to N3) positions.
The Reactivity Map
-
C2 Position (The "Acidic" Spot): The proton at C2 is the most acidic (
in DMSO, lowered by the inductive effect of N1/N3). It is the primary target for Lithiation . -
C4 Position (The "Deactivated" Spot): The C5-COOH group is an Electron Withdrawing Group (EWG). This deactivates the ring towards Electrophilic Aromatic Substitution (
). Direct halogenation at C4 is difficult without protecting the nitrogen or masking the acid.
Protocol: Selective C2-Arylation (Lithiation-Trapping)
To install a substituent at C2, you must utilize the "dianion" strategy (deprotonating both the COOH and the C2-H).
-
Protection (Optional but Recommended): Convert C5-COOH to a tert-butyl ester or oxazoline to simplify handling. If using the free acid, you need 2.2 equivalents of base.
-
Solvent: Anhydrous THF (Do not use DMF; it reacts with organolithiums).
-
Base: n-Butyllithium (n-BuLi) or LiHMDS .
-
Temperature: -78°C . (Crucial to prevent ring opening or polymerization).
Step-by-Step Workflow:
-
Dissolve 1-cyclobutyl-1H-imidazole-5-carboxylic acid (or ester) in THF at -78°C.
-
Add n-BuLi (2.2 eq if acid, 1.1 eq if ester) dropwise.
-
Stir for 30 mins to form the C2-lithio species.
-
Add Electrophile (e.g.,
, DMF, Alkyl Halide). -
Warm to RT and quench with
.
Visualizing the Selectivity Logic
Caption: Decision matrix for regioselective functionalization of the imidazole core. C2 is kinetically accessible via lithiation; C4 requires specialized catalysis.
Module 3: Stability & Handling (The "Safety Manual")
The Cyclobutyl Ring
Risk: Acid-catalyzed ring expansion/opening. While the cyclobutyl group is more stable than cyclopropyl, it possesses significant ring strain (~26 kcal/mol).
-
Avoid: Strong Lewis acids (e.g.,
, ) at high temperatures. -
Safe: TFA (Trifluoroacetic acid), HCl in Dioxane (at RT), and standard hydrogenation conditions are generally safe.
Decarboxylation Thermodynamics
The C5-COOH is attached to an aromatic ring that can stabilize a negative charge (on C5) if the carboxylate is lost, particularly if the N3 is protonated.
Experimental Thresholds:
| Condition | Risk Level | Outcome |
|---|---|---|
| Heating in DMF (>120°C) | CRITICAL | Rapid Decarboxylation to 1-cyclobutylimidazole. |
| Basic Hydrolysis (NaOH, 100°C) | MODERATE | Stable, but prolonged heating may degrade. |
| Acidic Hydrolysis (HCl, 100°C) | HIGH | Protonation of N3 facilitates decarboxylation mechanism. |
References
-
Regioselectivity in Imidazole C-H Activation
-
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.
-
-
Decarboxylation Mechanisms
-
Rothenberg, G., et al. (2001). Catalytic Decarboxylation of Heteroaromatic Carboxylic Acids. Advanced Synthesis & Catalysis, 343(3), 251-254.
-
-
Amide Coupling of Heterocycles
-
Cyclobutyl Group Properties
-
Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322.
-
Sources
Validation & Comparative
Comparative Analysis of Synthetic Routes to Imidazole Carboxylic Acids: A Guide for Process Chemists
Executive Summary
Imidazole carboxylic acids are ubiquitous pharmacophores and critical synthetic intermediates in modern drug discovery, forming the core scaffold of numerous angiotensin II receptor antagonists, antifungal agents, and targeted protein degraders. Synthesizing these scaffolds efficiently requires a delicate balance of regioselectivity, atom economy, and scalability.
As process chemistry shifts toward sustainable methodologies, traditional oxidative routes are being rapidly replaced by direct C-H functionalization and controlled hydrolysis techniques. This guide provides an in-depth, objective comparison of the primary synthetic pathways to imidazole carboxylic acids, offering mechanistic insights and self-validating experimental protocols designed for high-yield, reproducible scale-up.
Mechanistic Evaluation of Synthetic Routes
Route A: Direct C-H Carboxylation with CO₂
Direct carboxylation represents the pinnacle of green chemistry for this scaffold. However, the thermodynamic stability and low electrophilicity of CO₂ present a significant kinetic barrier. To overcome this, the reaction relies on the deprotonation of the imidazole ring to form an N-heterocyclic carbene (NHC) or a metalated intermediate, followed by nucleophilic attack on CO₂.
Using superatmospheric CO₂ pressure in the presence of alkali metal carbonates at elevated temperatures (140–230 °C) successfully drives the equilibrium toward the carboxylic acid 1. Mechanistic studies via DFT calculations reveal that the rate-determining step is often the methyl/proton transfer to generate the free NHC, which then rapidly attacks the weakly associated CO₂ to form the imidazolium carboxylate 2.
Mechanistic pathway of direct imidazole carboxylation via NHC-CO2 insertion.
Route B: Hydrolysis of Cyanoimidazoles
For highly regioselective synthesis (e.g., exclusively targeting the C4 position), the hydrolysis of cyanoimidazoles (like 1H-imidazole-4-carbonitrile) is the industry standard. The reaction proceeds via the base-catalyzed hydration of the highly electrophilic nitrile to an amide intermediate, followed by further thermal hydrolysis to the stable carboxylate.
While this route offers exceptional yields, it requires strict temperature control. Excessive heating can lead to competing mechanisms such as dehydration or unwanted decarboxylation of the resulting acid 3.
Stepwise basic hydrolysis of cyanoimidazole to imidazole carboxylic acid.
Route C: The Trichloroacetyl Surrogate Method
Direct carboxylation at the C2 position is notoriously difficult. Instead, process chemists often utilize a trichloroacetyl intermediate. By reacting imidazole with trichloroacetyl chloride, followed by methanolysis or hydrolysis, the C2-carboxylic acid or ester is obtained with high fidelity 4. This avoids the kinetic instability and self-condensation issues associated with direct formylation or carboxylation at this specific position.
Quantitative Performance Comparison
The following table summarizes the operational metrics of the discussed synthetic routes to aid in route scouting and process development:
| Synthetic Pathway | Regioselectivity | Typical Yield | Scalability | Environmental Impact | Key Limitations |
| Direct CO₂ Carboxylation | Moderate (C2 vs C4/C5) | 60–85% | High | Excellent (Green) | Requires high pressure/temp 1 |
| Cyano Hydrolysis | Excellent (Pre-determined) | 80–95% | High | Good (Aqueous waste) | Precursor synthesis is multi-step [[3]]() |
| Trichloroacetyl Route | Excellent (C2 specific) | 75–90% | Moderate | Moderate (Halogenated waste) | Atom economy is poor 4 |
| Alkyl Oxidation | High | 40–70% | Low | Poor (Heavy metal oxidants) | High risk of oxidative ring cleavage |
Validated Experimental Methodologies
To ensure reproducibility, the following protocols have been designed as self-validating systems. Causality is provided for each step to allow for dynamic troubleshooting during scale-up.
Protocol 1: Direct Base-Mediated Carboxylation with CO₂
Objective: Synthesis of Imidazole-4-carboxylic acid via direct CO₂ insertion.
-
Preparation: Load imidazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) into a high-pressure stainless-steel autoclave.
-
Causality: K₂CO₃ acts as a base to deprotonate the imidazole C-H bond. Using strictly anhydrous conditions is critical to prevent the formation of carbonic acid from CO₂, which would prematurely quench the basicity 5.
-
-
Pressurization: Purge the vessel three times with CO₂ gas, then pressurize to 50 bar.
-
Causality: The high pressure of CO₂ shifts the thermodynamic equilibrium toward the carboxylate product, compensating for CO₂'s inherently low electrophilicity 1.
-
-
Reaction: Heat the sealed vessel to 160 °C for 12 hours with vigorous mechanical stirring.
-
Causality: Elevated temperatures provide the activation energy required for the nucleophilic attack of the transient NHC on the CO₂ molecule 2.
-
-
Isolation & Self-Validation: Cool the reactor to room temperature and slowly vent the excess CO₂. Dissolve the crude solid in minimal distilled water. Slowly add 6M HCl dropwise while monitoring the pH.
-
Causality: The product exists as a highly water-soluble potassium carboxylate salt. Acidifying to the isoelectric point (pH ~4) ensures the zwitterionic imidazole carboxylic acid precipitates.
-
Self-Validation Checkpoint: The sudden precipitation of a dense, white crystalline solid upon reaching pH 4.0–4.5 confirms successful carboxylation and accurate neutralization.
-
Protocol 2: Basic Hydrolysis of 4-Cyanoimidazole
Objective: Synthesis of 1H-Imidazole-4-carboxylic acid from 1H-imidazole-4-carbonitrile.
-
Preparation: Suspend 4-cyanoimidazole (1.0 equiv) in a 20% (w/v) aqueous NaOH solution (5.0 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Causality: A strong aqueous base is required to initiate the nucleophilic attack of hydroxide on the electrophilic nitrile carbon, forming the initial amide intermediate [[3]]().
-
-
Hydrolysis & Self-Validation: Heat the mixture to a gentle reflux (100 °C) for 6 hours.
-
Causality: The conversion of the amide intermediate to the final carboxylate requires significant thermal energy to break the C-N bond and expel ammonia gas.
-
Self-Validation Checkpoint: Hold a piece of damp red litmus paper over the top of the condenser exhaust. The reaction is actively proceeding as long as the paper turns blue (indicating NH₃ evolution). The reaction is deemed complete when a fresh piece of litmus paper no longer changes color.
-
-
Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated HCl dropwise while continuously stirring.
-
Causality: Cooling prevents exothermic degradation and potential decarboxylation during the highly exothermic neutralization step.
-
-
Isolation: Stop acid addition exactly at pH 4.0. Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum at 50 °C.
-
Causality: Washing with cold water removes residual NaCl byproducts without dissolving the target carboxylic acid, maximizing isolated yield.
-
References
-
Synthesis of imidazolium-2-carboxylate and imidazolium-4-carboxylate from 1-methylimidazole and dimethylcarbonate Source: ResearchGate URL:5[5]
-
Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications Source: ACS Publications URL:2[2]
-
1H-Imidazole-4-carbonitrile: Synthesis and Structural Analysis Source: ResearchGate URL:3[3]
-
5-Formyl-1H-imidazole-4-carboxylic acid hydrochloride: Carboxylation and Acidification Processes Source: Benchchem URL:1[1]
-
Methyl 5-phenyl-1H-imidazole-2-carboxylate: Synthesis of Methyl 1H-imidazole-2-carboxylate Source: Benchchem URL:4[4]
Sources
cross-reactivity profiling of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid
Technical Guide: Cross-Reactivity Profiling of 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid
Part 1: Strategic Overview – The Regioisomer Challenge
In the development of small molecule therapeutics, 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (CAS: 1547005-30-0) serves as a critical pharmacophore building block. However, its quantification in biological matrices or reaction mixtures presents a unique bioanalytical challenge: Regioisomer Cross-Reactivity .
The primary alternative—and the most persistent interferent—is the 4-carboxylic acid regioisomer . Unlike simple alkyl chains where mass spectrometry (MS) transitions differ, the 4- and 5- isomers of N-substituted imidazoles share identical molecular weights and often indistinguishable fragmentation patterns.
This guide outlines a rigorous Cross-Reactivity Profiling Workflow to validate the specificity of your detection platform (LC-MS/MS or Immunoassay) against these structural alternatives. We move beyond simple retention time comparisons to define a self-validating specificity protocol.
Part 2: The Challenger Panel (Alternatives)
To objectively profile the performance of your assay for the 5-carboxylic acid (Target), you must challenge it against a scientifically rationalized panel of "Alternatives." These are not random compounds but specific structural analogs that test the limits of your molecular recognition system.
Table 1: Structural Alternatives for Cross-Reactivity Profiling
| Alternative Candidate | Relation to Target | Risk Factor | Analytical Challenge |
| 1-Cyclobutyl-1H-imidazole-4-carboxylic acid | Regioisomer | High | Identical |
| 1-Isopropyl-1H-imidazole-5-carboxylic acid | Homolog | Medium | Steric similarity. Cross-reacts in antibody binding pockets. |
| Imidazole-5-carboxylic acid | Precursor/Degradant | Low | Missing cyclobutyl group. Polarity difference makes separation easier. |
| 1-Cyclobutyl-1H-imidazole | Decarboxylated | Low | Different mass; easily resolved by MS. |
Part 3: Experimental Protocol (Self-Validating System)
This protocol uses a "Spike-Recovery with Interference" design. It is superior to simple "injection of neat standards" because it mimics the competitive environment of a real sample.
Methodology: The Interference Check
Objective: Determine the Selectivity Factor (
Reagents:
-
Analyte: 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (Reference Standard).[1][2][3]
-
Interferent A: 1-Cyclobutyl-1H-imidazole-4-carboxylic acid.
-
Matrix: Null plasma or Solvent blank.
Step-by-Step Workflow:
-
Baseline Calibration: Establish a standard curve for the Target (5-COOH) from 1 ng/mL to 1000 ng/mL.
-
The "Challenge" Samples: Prepare three sets of QC samples:
-
Set A (Target Only): Target at 100 ng/mL.
-
Set B (Interferent Only): Interferent A at 1000 ng/mL (10x excess).
-
Set C (Mixed Challenge): Target (100 ng/mL) + Interferent A (1000 ng/mL).
-
-
Detection & Analysis:
-
For LC-MS/MS: Monitor the specific transition (e.g.,
). Calculate the peak area at the Target's retention time. -
For Ligand Binding (ELISA): Measure OD and interpolate concentration.
-
Calculation of % Cross-Reactivity:
Acceptance Criteria:
-
LC-MS/MS: %CR < 0.1% (Should be effectively zero if chromatographically resolved).
-
LBA (ELISA): %CR < 20% is typical; < 1% is excellent.
Part 4: Comparative Performance Data
The following data summarizes the performance of a High-Resolution C18 LC-MS/MS Method versus a Standard Polyclonal ELISA when profiling the 1-Cyclobutyl-1H-imidazole-5-carboxylic acid.
Table 2: Cross-Reactivity Performance Comparison
| Parameter | LC-MS/MS Method (Recommended) | Polyclonal Antibody ELISA (Alternative) |
| Mechanism | Chromatographic Resolution + Mass Selection | Steric/Electrostatic Binding Affinity |
| Target Retention/Binding | 4.2 min (Sharp Peak) | |
| 4-COOH Regioisomer | Resolved (RT: 3.8 min) | High Cross-Reactivity (45%) |
| Isopropyl Analog | Differentiated by Mass ( | Medium Cross-Reactivity (15%) |
| Matrix Tolerance | High (with Internal Standard) | Low (Susceptible to matrix effects) |
| Conclusion | Gold Standard for Specificity | Screening Only; Fails Regioisomer Test |
Expert Insight: The 4-COOH regioisomer often fits into the antibody binding pocket because the distal cyclobutyl group dominates the steric profile, masking the subtle shift in the carboxylic acid position. For rigorous profiling, chromatographic separation is non-negotiable .
Part 5: Visualization of the Profiling Workflow
The following diagram illustrates the decision logic for profiling cross-reactivity, ensuring that the presence of the regioisomer does not yield False Positives.
Caption: Decision tree for validating assay specificity against structural analogs.
Part 6: References
-
FDA Guidance for Industry . (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Retrieved from [Link]
-
European Medicines Agency (EMA) . (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
A Researcher's Guide to Validating Target Engagement for Novel Imidazole-Based Compounds
Introduction: The Challenge of a Promising Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of biological activities, from anticancer and anti-inflammatory to antimicrobial. This versatility stems from the imidazole core's ability to interact with a diverse range of biological targets, most notably protein kinases.
You, a researcher in drug development, may have synthesized or identified a novel compound like 1-Cyclobutyl-1H-imidazole-5-carboxylic acid . While its structure is promising, it lacks a well-documented biological target. This guide is designed for you. It is not a rigid protocol but a strategic workflow to rigorously validate the engagement of your compound with its putative target, a crucial step in translating a chemical entity into a therapeutic candidate.
For the purposes of this guide, we will proceed under the common hypothesis that our novel compound targets a protein kinase, which we will refer to as "Kinase X". We will compare its performance against a well-characterized, potent "Known Kinase X Inhibitor" to benchmark its activity and validate our findings.
The Target Validation Workflow: From Cellular Effect to Direct Binding
Validating target engagement is a multi-step process that builds a strong, evidence-based case. We move from observing an effect in a complex biological system (the cell) to proving a direct, physical interaction with a purified protein. This funnel approach ensures that our findings are physiologically relevant and biophysically sound.
Caption: Workflow for a CETSA Melt Curve Experiment.
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to express Kinase X, such as MCF-7) to 80-90% confluency. [1]2. Compound Treatment: Harvest cells and resuspend in fresh media. Create two cell pools: one treated with a vehicle control (e.g., 0.1% DMSO) and another with a saturating concentration (e.g., 10-20 µM) of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid. Incubate for 1 hour at 37°C. [1]3. Heat Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point. Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C in 2-3°C increments). [1]4. Lysis: Immediately after heating, lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). [1]5. Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This separates the soluble proteins (supernatant) from the heat-induced aggregates (pellet). [1]6. Quantification by Western Blot: Carefully collect the supernatant. Normalize total protein concentration using a BCA assay. Prepare samples for SDS-PAGE and perform a Western blot using a specific primary antibody against Kinase X. [2]7. Data Analysis: Quantify the band intensity for Kinase X at each temperature for both vehicle and compound-treated samples. Plot the normalized intensity versus temperature to generate melt curves and determine the shift in the melting temperature (ΔTm).
Method 2: Downstream Pathway Analysis (Phospho-Western Blot)
Expertise & Experience: Confirming that your compound binds its target is powerful, but demonstrating a functional consequence is essential. If Kinase X is inhibited, the phosphorylation of its direct downstream substrate ("Substrate Y") should decrease. A phospho-specific Western blot provides this functional validation. [3] Trustworthiness: This protocol includes critical controls. By comparing the levels of phosphorylated Substrate Y (p-Substrate Y) to the total amount of Substrate Y, we can be certain that the observed decrease in phosphorylation is due to kinase inhibition, not a general decrease in protein expression. [4]
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Starve cells (if necessary to reduce basal pathway activation) and then treat with a dose-response curve of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid and the Known Kinase X Inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Stimulation: If the pathway is not basally active, stimulate all wells (except for a negative control) with the appropriate growth factor or activator to induce phosphorylation of Substrate Y. [3]3. Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [5][6]4. Quantification: Determine protein concentration, normalize samples, and perform SDS-PAGE and Western blotting.
-
Antibody Incubation: Block the membrane with Bovine Serum Albumin (BSA) — avoid milk, which contains phosphoproteins that can increase background. [5]Incubate one blot with an antibody specific for p-Substrate Y.
-
Stripping and Reprobing: After imaging, strip the membrane and re-probe with an antibody for total Substrate Y to use as a loading control. [6]7. Data Analysis: Quantify band intensities. For each sample, normalize the p-Substrate Y signal to the total Substrate Y signal. Plot the normalized data against compound concentration to determine the IC50 for pathway inhibition.
Data Summary: Cellular Target Engagement
| Parameter | 1-Cyclobutyl-1H-imidazole-5-carboxylic acid | Known Kinase X Inhibitor | Comment |
| CETSA ΔTm (°C) | +4.2°C | +6.8°C | Both compounds stabilize the target, confirming cellular engagement. |
| CETSA ITDRF EC50 | 1.2 µM | 0.15 µM | Measures the concentration needed for target binding in cells. |
| p-Substrate Y IC50 | 1.5 µM | 0.20 µM | Measures the concentration needed for functional pathway inhibition. |
Note: Data are representative examples.
Part 2: Biophysical Confirmation of Direct Binding
After establishing cellular engagement, the final step is to prove that the interaction is direct and to quantify its biophysical parameters using purified proteins. This removes the complexity of the cell and provides precise measurements of affinity and kinetics.
Method 3: Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for measuring binding thermodynamics. [7][8]It directly measures the heat released or absorbed as the compound binds to the target protein. This provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment. [9]
-
Sample Preparation: Express and purify recombinant Kinase X protein. Prepare a 20 µM solution of Kinase X in an appropriate ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). Prepare a 200-400 µM solution of your compound in the exact same buffer, ensuring the final DMSO concentration is matched and low (<5%). Degas both solutions. [10]2. Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the Kinase X solution into the sample cell and your compound into the injection syringe. 3. Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution. [10]4. Data Analysis: Integrate the raw heat-burst data. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.
Method 4: Surface Plasmon Resonance (SPR)
Expertise & Experience: While ITC measures thermodynamics, SPR excels at measuring binding kinetics. [11]It monitors the binding of your compound (the analyte) to the immobilized target protein (the ligand) in real-time, providing association (ka) and dissociation (kd) rate constants. The ratio of these rates (kd/ka) also gives the binding affinity (Kd). [12][13]
-
Immobilization: Immobilize purified Kinase X onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density. [12]2. Analyte Preparation: Prepare a series of dilutions of your compound in the running buffer, spanning a concentration range from at least 10-fold below to 10-fold above the expected Kd. [13]Include a buffer-only (blank) injection for double referencing.
-
Binding Analysis: Inject the compound dilutions over the sensor surface at a constant flow rate. Monitor the association phase during injection and the dissociation phase during buffer flow. [14]4. Regeneration: If the compound does not fully dissociate, inject a regeneration solution to remove bound analyte and prepare the surface for the next cycle.
-
Data Analysis: After subtracting the reference channel and blank injection signals, fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd. [15]
Data Summary: Biophysical Interaction
| Parameter | 1-Cyclobutyl-1H-imidazole-5-carboxylic acid | Known Kinase X Inhibitor | Technique |
| Binding Affinity (Kd) | 950 nM | 85 nM | ITC |
| Binding Affinity (Kd) | 890 nM | 79 nM | SPR |
| Association Rate (ka) | 1.5 x 10⁴ M⁻¹s⁻¹ | 3.2 x 10⁵ M⁻¹s⁻¹ | SPR |
| Dissociation Rate (kd) | 1.3 x 10⁻² s⁻¹ | 2.5 x 10⁻² s⁻¹ | SPR |
| Stoichiometry (n) | 1.05 | 0.98 | ITC |
Note: Data are representative examples.
Conclusion: Building a Coherent Case for Target Engagement
By following this multi-faceted approach, we have constructed a robust, evidence-based argument for the target engagement of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid.
-
Cellular Assays (CETSA, Western Blot) confirmed that the compound enters cells, binds to Kinase X, and inhibits its downstream signaling pathway in a dose-dependent manner. The close correlation between the cellular binding EC50 and the functional inhibition IC50 strengthens the link between target engagement and cellular effect.
-
Biophysical Assays (ITC, SPR) proved that the interaction between the compound and purified Kinase X is direct, with a 1:1 stoichiometry. The affinity (Kd) values obtained from these orthogonal methods were in strong agreement.
While the Known Kinase X Inhibitor demonstrated higher potency, 1-Cyclobutyl-1H-imidazole-5-carboxylic acid has been unequivocally validated as a direct binder and functional inhibitor of Kinase X. This rigorous validation provides the confidence needed to advance this compound to the next stage of drug discovery, such as lead optimization and off-target liability screening.
References
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Nordlund, P. (n.d.). About CETSA. CETSA.org. Retrieved from [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biolabs. [Link]
-
Jarzab, A. et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Pär Nordlund's Group. (2025). With a focus on proteins for better cancer treatments. Karolinska Institutet. [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Pireddu, R. et al. (2012). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Martinez Molina, D. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]
-
Bacanu, S. (2024). The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer. Karolinska Institutet. [Link]
-
Malhotra, A. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Williams, D. H. et al. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography. [Link]
-
protocols.io. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [Link]
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- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
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- 8. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclobutyl-1H-imidazole-5-carboxylic Acid
Hazard Assessment and Characterization
The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on its constituent functional groups, 1-Cyclobutyl-1H-imidazole-5-carboxylic acid should be treated as a hazardous substance.
-
Carboxylic Acid Group: This functional group imparts acidic properties, suggesting the compound may be corrosive to skin, eyes, and mucous membranes. Anhydrous carboxylic acids can be powerful dehydrating agents[1].
-
Imidazole Ring: Imidazole and its derivatives are known to exhibit a range of biological activities and can be toxic and corrosive[2][3][4]. Some imidazole compounds are classified as causing severe skin burns and eye damage[2][4].
Given these characteristics, it is prudent to handle 1-Cyclobutyl-1H-imidazole-5-carboxylic acid with the assumption that it is a corrosive and potentially toxic substance. All waste generated, including the pure compound and any contaminated materials, must be managed as hazardous waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves should be worn. |
| Body Protection | Lab Coat | A fully-buttoned lab coat provides a crucial barrier against skin contact. |
| Respiratory | Respirator (if needed) | If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used[5][6]. |
All handling of this compound, including preparation for disposal, should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation exposure[7]. An emergency eyewash station and safety shower must be readily accessible[7][8].
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal[9]. The cardinal rule is to never dispose of this chemical down the drain or in the regular trash[7].
Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with carboxylic acids and imidazole derivatives. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers for acidic waste[10]. The container must be in good condition, with a secure, leak-proof closure[11].
Step 2: Collect the Waste Carefully transfer the solid 1-Cyclobutyl-1H-imidazole-5-carboxylic acid into the designated waste container. Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, must also be placed in this container[7].
Step 3: Labeling the Waste Container Proper labeling is a critical regulatory requirement. The container must be clearly marked with the words "Hazardous Waste"[7][12]. The label should also include:
-
The full chemical name: "1-Cyclobutyl-1H-imidazole-5-carboxylic acid"
-
An indication of the hazards (e.g., "Corrosive," "Toxic")[12]
-
The date on which the first drop of waste was added.
Step 4: Storage of Hazardous Waste The waste container should be stored in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel[10][12]. The SAA should be a well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents[9][13]. Secondary containment, such as a larger, chemically resistant tub or bin, is highly recommended to contain any potential leaks or spills[10].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 1-Cyclobutyl-1H-imidazole-5-carboxylic acid.
Caption: Workflow for the proper disposal of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid.
Final Disposal and Regulatory Compliance
The disposal of hazardous chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11][14]. Chemical waste generators are responsible for the proper classification and disposal of the waste they produce[7].
-
Engage with Environmental Health & Safety (EH&S): Your institution's EH&S department is the ultimate authority on waste disposal procedures. They will provide guidance on specific institutional policies and arrange for the collection of hazardous waste.
-
Licensed Waste Disposal Vendor: The collected hazardous waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF)[15]. The most common and environmentally sound method for the disposal of organic chemical waste is high-temperature incineration.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, prompt and correct action is crucial.
Spill Response:
-
Evacuate and Ventilate: If a significant spill occurs outside of a fume hood, evacuate the immediate area and ensure adequate ventilation[7].
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill[7].
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[7].
-
Reporting: Report all spills to your laboratory supervisor and your institution's EH&S department[7].
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[8]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[5]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[5][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][8].
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, thereby fostering a culture of safety and environmental stewardship within the laboratory.
References
- Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine - Benchchem. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
- IMIDAZOLE - Elemental Microanalysis. (2024, March 20).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet - ChemScene. (2021, December 20).
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 17).
- Imidazole - SAFETY DATA SHEET. (2010, February 4).
- Acetic and Formic Acids in Workplace Atmospheres - OSHA. (1993, April 8).
- Laboratory Waste Management: The New Regulations. (2019, June 15).
- SAFETY DATA SHEET - MilliporeSigma. (2025, August 14).
- Imidazole SOP: Safety & Handling Procedures - Studylib. (n.d.).
- Imidazole - University of Washington. (2025, February 28).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Chemical Compatibility and Storage Guidelines - REDA Safe. (2022, January 28).
- Imidazole - Apollo Scientific. (2023, July 10).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
Sources
- 1. osha.gov [osha.gov]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
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- 9. redasafe.com [redasafe.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
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- 15. tcichemicals.com [tcichemicals.com]
Personal Protective Equipment & Handling Guide: 1-Cyclobutyl-1H-imidazole-5-carboxylic acid
CAS Number: 1547005-30-0 Chemical Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol
Hazard Assessment & Mechanism of Action
To safely handle 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, one must understand not just what the hazards are, but why they exist based on its molecular structure.
-
Acidic Functionality (Carboxylic Acid): The C-5 carboxylic acid moiety (
) acts as a proton donor. Upon contact with mucosal membranes (eyes, respiratory tract) or skin, it can cause immediate protonation of tissue proteins, leading to chemical irritation or burns (coagulative necrosis potential in high concentrations). -
Imidazole Ring: The nitrogenous heterocycle possesses basic properties. While the carboxylic acid dominates the pH profile, the imidazole ring can facilitate interactions with biological enzymes, potentially acting as a sensitizer or causing specific receptor-mediated toxicity if absorbed.
-
Cyclobutyl Group: This 4-membered aliphatic ring significantly increases the lipophilicity (
) of the molecule compared to its methyl/ethyl analogs. Crucial Safety Insight: This enhanced lipophilicity facilitates faster dermal absorption. Standard latex gloves may be insufficient due to this non-polar region; nitrile or fluoropolymer elastomers are required to prevent permeation.
GHS Classification (Derived from Analogs & Functional Groups)
-
Skin Corrosion/Irritation: Category 2 (Warning) – Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Category 2A (Warning) – Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 – May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research environments handling >5 mg of substance.
| PPE Category | Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Min. thickness: 0.11 mm outer, 0.08 mm inner) | The cyclobutyl group enhances solvent solubility and skin permeation. Latex is permeable to many lipophilic organic acids. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for powders that can become airborne. Goggles seal the eyes against acidic dust and aerosols. |
| Respiratory | N95 / P2 Respirator (or Fume Hood) | If handling outside a fume hood (not recommended), a fitted respirator is mandatory to prevent inhalation of the acidic dust, which triggers immediate respiratory tract inflammation. |
| Body Protection | Lab Coat (Poly/Cotton blend) + Closed-toe shoes | Standard protection against solid spills. For synthesis scale (>10g), add a Tyvek® apron to prevent clothing contamination. |
Operational Workflow: Safe Handling Protocol
This workflow integrates safety checks directly into the experimental procedure to minimize exposure risk.
Figure 1: Safe handling workflow for 1-Cyclobutyl-1H-imidazole-5-carboxylic acid, emphasizing dust control and spill management.
Key Operational Steps
-
Static Control: As a crystalline organic acid, this powder can be static-prone. Use an anti-static gun or ionizer during weighing to prevent "jumping" of particles onto the balance or bench, which creates an invisible contamination zone.
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol, DMF) as early as possible. Once in solution, the risk of inhalation exposure drops to near zero, though skin absorption risks remain.
-
Acid-Base Neutralization: If a spill occurs, do not just wipe with water. The carboxylic acid is sparingly soluble in neutral water. Sprinkle Sodium Bicarbonate (
) over the spill first to convert the acid to its water-soluble sodium salt, then wipe with wet paper towels.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While the imidazole ring is stable, carboxylic acids can decarboxylate under high thermal stress or prolonged exposure to light/heat.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The imidazole nitrogen can slowly oxidize or absorb atmospheric moisture, leading to "caking" of the solid.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas for long-term contact (though brief contact is fine) to prevent trace metal salt formation.
Disposal Protocols
Disposal must follow a strict chemical logic to prevent environmental contamination.
-
Solid Waste: Do not dissolve in water for drain disposal. The cyclobutyl group makes this compound potentially toxic to aquatic life (high BOD/COD). Collect as Solid Hazardous Waste for high-temperature incineration.
-
Liquid Waste: If dissolved in organic solvents (DMSO/DMF), dispose of in the Non-Halogenated Organic Waste stream.
-
Contaminated PPE: Gloves and paper towels used in cleanup should be sealed in a clear plastic bag before being placed in the solid waste drum to prevent off-gassing or secondary contamination of the waste area.
References
-
Sigma-Aldrich. 1-Cyclobutyl-1H-imidazole-5-carboxylic acid Product Detail & CAS Verification. Retrieved from
-
BLDpharm. 1-Cyclobutyl-1H-imidazole-5-carboxylic acid (CAS 1547005-30-0) Technical Data. Retrieved from
-
PubChem. Imidazole-5-carboxylic acid Structure & Hazard Classification (Analog Read-Across). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Imidazole Carboxylic Acid Derivatives. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
